Vapiprost Hydrochloride
描述
属性
IUPAC Name |
(Z)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39NO4.ClH/c32-27-21-28(35-22-23-15-17-25(18-16-23)24-11-5-3-6-12-24)26(13-7-1-2-8-14-29(33)34)30(27)31-19-9-4-10-20-31;/h1-3,5-6,11-12,15-18,26-28,30,32H,4,7-10,13-14,19-22H2,(H,33,34);1H/b2-1-;/t26-,27-,28-,30+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOBZRTZRQKKNC-UGNABIHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2C(CC(C2CCC=CCCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@H]2[C@H](C[C@@H]([C@@H]2CC/C=C\CCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045689 | |
| Record name | Vapiprost hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87248-13-3 | |
| Record name | Vapiprost hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087248133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vapiprost hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VAPIPROST HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/292V8Q1MXQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chemical structure and properties of Vapiprost Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vapiprost Hydrochloride (also known by its development code GR-32191B) is a potent and selective antagonist of the thromboxane (B8750289) A2 (TXA2) receptor, also known as the TP receptor.[1] Thromboxane A2 is a highly labile eicosanoid that plays a critical role in hemostasis and thrombosis through its potent pro-aggregatory effects on platelets and contractile effects on vascular smooth muscle. By blocking the TP receptor, this compound effectively inhibits the downstream signaling cascades initiated by TXA2 and its stable mimetics, making it a valuable tool for research into a variety of physiological and pathophysiological processes, including cardiovascular and respiratory diseases.[2]
Chemical Structure and Properties
This compound is the hydrochloride salt of Vapiprost. Its chemical and physical properties are summarized below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | (Z)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid;hydrochloride[3] |
| CAS Number | 87248-13-3[3] |
| Molecular Formula | C₃₀H₄₀ClNO₄[3] |
| Synonyms | GR 32191B, Vapiprost HCl[3][4] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 514.1 g/mol | PubChem (Computed)[3] |
| Appearance | Solid | Dove Research & Analytics[5] |
| Storage | 2-8°C Refrigerator | Dove Research & Analytics[5] |
| Hydrogen Bond Donor Count | 3 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 5 | PubChem (Computed) |
| Rotatable Bond Count | 8 | PubChem (Computed) |
| XLogP3 | 6.4 | PubChem (Computed) |
Mechanism of Action: TP Receptor Antagonism
This compound exerts its pharmacological effects by competitively and selectively blocking the Thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR).[1][6] The primary signaling pathway initiated by the activation of the TP receptor by its endogenous ligand, TXA2, or synthetic agonists like U46619, involves the Gq family of G proteins.[7]
Binding of an agonist to the TP receptor leads to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, leads to a cascade of downstream events culminating in physiological responses such as platelet aggregation and smooth muscle contraction.[2][8]
This compound, by occupying the ligand-binding site of the TP receptor, prevents this signaling cascade from being initiated, thereby antagonizing the effects of TXA2.
Signaling Pathway of TP Receptor Activation and Inhibition by this compound
Caption: this compound blocks the Thromboxane A2 signaling pathway.
Experimental Protocols
This compound is frequently used in in vitro and in vivo studies to investigate the role of the TXA2-TP receptor pathway. A common application is to antagonize the effects of the stable TXA2 mimetic, U46619. Below is a representative protocol for an in vitro platelet aggregation assay.
In Vitro Platelet Aggregation Assay using U46619 and this compound
Objective: To determine the inhibitory effect of this compound on U46619-induced human platelet aggregation.
Materials and Reagents:
-
Freshly drawn human venous blood
-
3.2% Sodium Citrate (B86180) (anticoagulant)
-
U46619 (TP receptor agonist)
-
This compound (TP receptor antagonist)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
Tyrode's buffer or Phosphate Buffered Saline (PBS)
-
Light Transmission Aggregometer
-
Calibrated micropipettes
-
Aggregometer cuvettes with stir bars
-
Centrifuge
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[5]
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[5]
-
Carefully transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP, which will serve as a blank and for setting 100% aggregation.[5]
-
-
Preparation of Solutions:
-
Prepare a stock solution of U46619 in DMSO. From this stock, prepare serial dilutions in the assay buffer to achieve a range of working concentrations.
-
Prepare a stock solution of this compound in DMSO. Prepare working solutions at various concentrations to test for its inhibitory effect.
-
-
Platelet Aggregation Measurement:
-
Set up the light transmission aggregometer according to the manufacturer's instructions.
-
Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar.[1]
-
Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 5 minutes with stirring.[1]
-
Use PRP to set the 0% aggregation baseline and PPP for the 100% aggregation baseline.[5]
-
To test the inhibitory effect, pre-incubate the PRP with a small volume of this compound solution or vehicle (DMSO) for a specified time (e.g., 2-5 minutes).
-
Initiate aggregation by adding a small volume (e.g., 50 µL) of the U46619 working solution to achieve a final concentration known to induce aggregation (e.g., 1-5 µM).[3]
-
Record the change in light transmission for 5-10 minutes.[3]
-
-
Data Analysis:
-
Quantify platelet aggregation as the maximum percentage change in light transmission from the baseline.
-
Compare the aggregation response in the presence and absence of this compound.
-
A dose-response curve for this compound's inhibition can be generated by testing a range of its concentrations against a fixed concentration of U46619.
-
Experimental Workflow
Caption: Workflow for the in vitro platelet aggregation inhibition assay.
Conclusion
This compound is a specific and potent antagonist of the Thromboxane A2 receptor. Its ability to block the Gq-PLC-IP3/DAG signaling pathway makes it an indispensable research tool for elucidating the role of thromboxane in various physiological and disease states. The provided experimental protocol for platelet aggregation serves as a foundational method that can be adapted for various research applications, including studies on vasoconstriction and other cellular responses mediated by the TP receptor. Further characterization of its physicochemical properties would be beneficial for optimizing its use in different experimental models.
References
- 1. benchchem.com [benchchem.com]
- 2. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reprocell.com [reprocell.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The G protein coupled to the thromboxane A2 receptor in human platelets is a member of the novel Gq family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thromboxane A2: physiology/pathophysiology, cellular signal transduction and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Vapiprost Hydrochloride: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vapiprost Hydrochloride, also known as GR32191B, is a potent and selective antagonist of the thromboxane (B8750289) A2 (TXA2) receptor. Thromboxane A2 is a highly prothrombotic and vasoconstrictive agent, playing a crucial role in hemostasis and the pathophysiology of cardiovascular diseases. By blocking the TXA2 receptor, this compound has been investigated for its potential as an antiplatelet and antithrombotic agent. This technical guide provides a comprehensive overview of the preclinical research findings for this compound, including its in vitro and in vivo pharmacology, and pharmacokinetic profile.
In Vitro Pharmacology
Binding Affinity and Receptor Occupancy
Functional Assays: Inhibition of Platelet Aggregation
This compound is a potent inhibitor of platelet aggregation induced by TXA2 mimetics, such as U46619. In studies using human and rabbit platelets, Vapiprost has been shown to dose-dependently inhibit platelet aggregation.
Table 1: In Vitro Efficacy of this compound
| Assay | Species | Agonist | Endpoint | Result |
| Platelet Aggregation | Human | U46619 | Inhibition of Aggregation | Potent, dose-dependent inhibition |
| Platelet Aggregation | Rabbit | U46619 | Inhibition of Aggregation | Potent, dose-dependent inhibition |
| Platelet Deposition on De-endothelialized Arteries | Human | - | Inhibition of Deposition | ~50% maximum inhibition |
Experimental Protocol: In Vitro Platelet Aggregation Assay
Objective: To determine the inhibitory effect of this compound on agonist-induced platelet aggregation in vitro.
Materials:
-
This compound
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet agonist (e.g., U46619, collagen, ADP)
-
Platelet-poor plasma (PPP) as a blank
-
Aggregometer
-
Pipettes and consumables
Procedure:
-
PRP Preparation: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). The blood is then centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes to separate the PRP.
-
Platelet Count Adjustment: The platelet count in the PRP is determined and adjusted to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Incubation: Aliquots of the adjusted PRP are pre-incubated with varying concentrations of this compound or vehicle control for a specified time (e.g., 5-15 minutes) at 37°C.
-
Aggregation Measurement: The PRP samples are placed in the aggregometer cuvettes with a stir bar. A baseline is established, and then the platelet agonist is added to induce aggregation.
-
Data Acquisition: The change in light transmittance is recorded over time as the platelets aggregate. The maximum aggregation percentage is determined.
-
Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the maximal aggregation response) is calculated from the dose-response curve.
Workflow for In Vitro Platelet Aggregation Assay
Caption: Workflow of an in vitro platelet aggregation assay.
In Vivo Pharmacology
Animal Models of Thrombosis
This compound has demonstrated efficacy in various preclinical models of thrombosis, highlighting its potential as an antithrombotic agent.
Rat Photochemical-Induced Carotid Artery Thrombosis Model: In this model, this compound administered intravenously has been shown to dose-dependently prolong the time to thrombotic occlusion of the carotid artery.
Table 2: In Vivo Efficacy of this compound in a Rat Thrombosis Model
| Animal Model | Route of Administration | Dose | Endpoint | Result |
| Rat Photochemical-Induced Carotid Artery Thrombosis | Intravenous | 0.1, 0.3, 1.0 mg/kg | Time to Occlusion | Dose-dependent prolongation |
Experimental Protocol: Rat Photochemical-Induced Carotid Artery Thrombosis Model
Objective: To evaluate the antithrombotic efficacy of this compound in an in vivo model of arterial thrombosis.
Materials:
-
Male Wistar rats
-
This compound
-
Rose Bengal (photosensitizer)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Fiber-optic laser or light source
-
Flow probe to monitor blood flow
Procedure:
-
Animal Preparation: Rats are anesthetized, and the common carotid artery is surgically exposed. A flow probe is placed around the artery to monitor blood flow.
-
Drug Administration: this compound or vehicle is administered intravenously via a cannulated vein.
-
Induction of Thrombosis: The photosensitizer, Rose Bengal, is injected intravenously. A specific segment of the exposed carotid artery is then irradiated with a green light laser. The photochemical reaction between Rose Bengal and the light induces endothelial damage, leading to platelet activation and thrombus formation.
-
Monitoring: Carotid artery blood flow is continuously monitored. The time to complete occlusion of the artery is recorded.
-
Data Analysis: The time to occlusion in the Vapiprost-treated group is compared to the vehicle-treated control group.
Workflow for In Vivo Thrombosis Model
Caption: Workflow of a photochemical-induced thrombosis model.
Preclinical Pharmacokinetics
Detailed preclinical pharmacokinetic data for this compound in animal models is limited in publicly available literature. However, a study in healthy male volunteers provides some insight into its pharmacokinetic profile after intravenous administration.
Table 3: Pharmacokinetic Parameters of this compound in Humans (Intravenous Administration)
| Parameter | Value |
| Elimination Half-life (t1/2) | ~69-84 minutes |
| Plasma Clearance (CL) | ~514-721 mL/min |
Further studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in relevant preclinical species to support its development.
Signaling Pathway
Thromboxane A2 exerts its effects by binding to the G-protein coupled TP receptor. This binding activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The increase in intracellular Ca2+ is a key signal for platelet shape change, granule secretion, and ultimately, aggregation.
This compound, as a TP receptor antagonist, competitively binds to the receptor and prevents the binding of TXA2, thereby inhibiting the downstream signaling cascade that leads to platelet activation.
Vapiprost Hydrochloride: A Technical Guide on Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vapiprost Hydrochloride (also known as GR32191) is a potent and selective competitive antagonist of the thromboxane (B8750289) A2 (TXA2) receptor. By blocking this receptor, Vapiprost interferes with the pro-thrombotic and vasoconstrictive effects of TXA2, making it a compound of interest for potential therapeutic applications in cardiovascular and thrombotic diseases. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of this compound, with a focus on its mechanism of action, and details of experimental methodologies.
Mechanism of Action: Thromboxane A2 Receptor Antagonism
This compound exerts its pharmacological effects by competitively inhibiting the binding of thromboxane A2 (TXA2) and its precursor, prostaglandin (B15479496) H2 (PGH2), to the thromboxane A2/prostaglandin H2 (TP) receptors. These receptors are G-protein coupled receptors found on the surface of various cells, most notably platelets and vascular smooth muscle cells.
The activation of TP receptors by endogenous agonists like TXA2 initiates a signaling cascade that leads to platelet aggregation and vasoconstriction. Vapiprost, by blocking these receptors, effectively inhibits these downstream effects.
Signaling Pathway
The TP receptor is primarily coupled to the Gq and G13 families of G-proteins. The binding of an agonist to the TP receptor triggers the dissociation of the G-protein subunits, leading to the activation of downstream effector enzymes. Vapiprost, as an antagonist, prevents this initiation of the signaling cascade.
The key signaling pathways initiated by TP receptor activation are as follows:
-
Gq Pathway: Activation of the Gq alpha subunit stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which plays a crucial role in platelet activation and smooth muscle contraction.
-
G13 Pathway: The G13 alpha subunit activates the Rho family of small GTPases, including RhoA. This leads to the activation of Rho-associated kinase (ROCK), which promotes the phosphorylation of myosin light chain phosphatase, thereby increasing the phosphorylation of myosin light chain and resulting in smooth muscle contraction.
Below is a diagram illustrating the signaling pathway of the Thromboxane A2 receptor and the inhibitory action of this compound.
Pharmacokinetics
The pharmacokinetic profile of this compound has been primarily characterized in a study involving healthy male volunteers. The data indicates that Vapiprost is orally bioavailable and exhibits predictable absorption and elimination kinetics.
Note: The following tables summarize the pharmacokinetic parameters based on the available abstract of the key clinical study. Specific quantitative values from the full study text are not publicly available.
Single Dose Pharmacokinetics
| Parameter | 5 mg Dose | 10 mg Dose | 20 mg Dose |
| Cmax (Maximum Plasma Concentration) | Data not available | Data not available | Data not available |
| Tmax (Time to Cmax) | Data not available | Data not available | Data not available |
| AUC (Area Under the Curve) | Data not available | Data not available | Data not available |
| t1/2 (Elimination Half-life) | Data not available | Data not available | Data not available |
Multiple Dose Pharmacokinetics
| Parameter | Dosing Regimen |
| Css (Steady-State Concentration) | Data not available |
| Accumulation Ratio | Data not available |
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Vapiprost is absorbed orally.
-
Distribution: Information on plasma protein binding and tissue distribution is not detailed in the available literature.
-
Metabolism: The metabolic pathways of Vapiprost have not been fully elucidated in the available abstracts.
-
Excretion: The primary route of elimination and the extent of renal or fecal excretion are not specified.
Pharmacodynamics
The pharmacodynamic effects of this compound are directly related to its mechanism of action as a TXA2 receptor antagonist. The primary pharmacodynamic endpoint studied is the inhibition of platelet aggregation.
Inhibition of Platelet Aggregation
Vapiprost has been shown to inhibit platelet aggregation induced by various agonists.
| Agonist | Dose of Vapiprost | Maximum Inhibition (%) | Duration of Action |
| U-46619 (TXA2 mimetic) | 5 mg, 10 mg, 20 mg | Data not available | Data not available |
| Arachidonic Acid | 5 mg, 10 mg, 20 mg | Data not available | Data not available |
| Collagen | 5 mg, 10 mg, 20 mg | Data not available | Data not available |
| ADP | 5 mg, 10 mg, 20 mg | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the general methodologies that would be employed in studying the pharmacokinetics and pharmacodynamics of a compound like this compound.
Note: The specific details of the protocols used in the key clinical study of Vapiprost are not available in the public domain. The following represents a generalized approach.
Pharmacokinetic Study Design
A typical pharmacokinetic study would involve the following workflow:
-
Subjects: Healthy human volunteers, typically male, to minimize hormonal variations affecting drug metabolism.
-
Study Design: A single-center, open-label, single- and multiple-dose escalation study.
-
Drug Administration: this compound administered orally in escalating doses.
-
Blood Sampling: Venous blood samples collected at pre-defined time points before and after drug administration.
-
Bioanalytical Method: Plasma concentrations of Vapiprost determined using a validated bioanalytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data analyzed using non-compartmental or compartmental modeling to determine pharmacokinetic parameters.
Pharmacodynamic (Platelet Aggregation) Study Design
-
Blood Collection: Whole blood collected from subjects at the same time points as for pharmacokinetic analysis.
-
Platelet-Rich Plasma (PRP) Preparation: PRP prepared by centrifugation of whole blood.
-
Platelet Aggregation Assay:
-
Platelet aggregation measured using a light transmission aggregometer.
-
PRP is treated with various aggregating agents (e.g., U-46619, arachidonic acid, collagen, ADP).
-
The change in light transmission is recorded as a measure of platelet aggregation.
-
The percentage inhibition of aggregation is calculated by comparing the aggregation response in the presence and absence of Vapiprost.
-
Conclusion
This compound is a selective antagonist of the thromboxane A2 receptor with the potential to inhibit platelet aggregation and vasoconstriction. The available data from a clinical study in healthy volunteers suggests that it is orally active and has a predictable pharmacokinetic and pharmacodynamic profile. However, a comprehensive understanding of its properties is limited by the lack of publicly available detailed data from preclinical and clinical studies. Further research, including full publication of existing data and new investigational studies, is warranted to fully elucidate the therapeutic potential of this compound.
Vapiprost Hydrochloride: A Deep Dive into its Role in Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vapiprost (B1682828) Hydrochloride, also known as GR32191, is a potent and selective antagonist of the thromboxane (B8750289) A2 (TXA2) receptor. Thromboxane A2 is a powerful mediator of platelet activation and aggregation, playing a pivotal role in the process of thrombosis. By blocking the TXA2 receptor, Vapiprost Hydrochloride effectively inhibits platelet aggregation induced by a variety of agonists, making it a compound of significant interest in the development of anti-thrombotic therapies. This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on platelet aggregation, and the experimental methodologies used to evaluate its efficacy.
Mechanism of Action: Thromboxane A2 Receptor Antagonism
This compound exerts its antiplatelet effects by competitively binding to the thromboxane A2 (TP) receptor on the surface of platelets. The TP receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand TXA2, initiates a signaling cascade leading to platelet activation, shape change, and aggregation.
The primary signaling pathway initiated by TXA2 binding to its receptor involves the activation of the Gq alpha subunit of the G protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the dense tubular system (DTS) of the platelet, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a critical event in platelet activation, triggering a cascade of downstream effects including the activation of protein kinase C (PKC) by DAG, granule secretion, and the conformational change of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, which is the final common pathway for platelet aggregation.
This compound, by blocking the TP receptor, prevents the binding of TXA2 and thereby inhibits this entire signaling cascade. This leads to a significant reduction in platelet aggregation and the subsequent formation of a thrombus.
Quantitative Analysis of Platelet Inhibition
The inhibitory effects of this compound on platelet aggregation have been quantified in several studies. While specific IC50 values are not consistently reported in publicly available literature, the potency of Vapiprost (GR32191) has been demonstrated through dose-dependent inhibition and pA2 values.
| Parameter | Agonist | Value | Reference |
| pA2 | U-46619 (TXA2 mimetic) | ~8.2 | [1] |
| Inhibition | U-46619 (30 µM) | Virtually complete suppression | [2] |
| Inhibition | Collagen | Significant inhibition | [3] |
| Inhibition | ADP (secondary aggregation) | Significant inhibition | [3] |
Table 1: Potency and Inhibitory Effects of this compound (GR32191)
Clinical studies have further demonstrated the dose-dependent and long-lasting effects of orally administered Vapiprost.
| Oral Dose | Maximum Plasma Concentration (Cmax) | Area Under Curve (AUC) | Duration of Significant Inhibition |
| 5 mg | Dose-related increase | Dose-related increase | 24 - 36 hours[3] |
| 10 mg | Dose-related increase | Dose-related increase | 24 - 36 hours[3] |
| 20 mg | Dose-related increase | Dose-related increase | 24 - 36 hours[3] |
Table 2: Pharmacodynamic Effects of Oral this compound in Healthy Volunteers
Experimental Protocols
The primary method used to assess the in-vitro efficacy of this compound on platelet aggregation is Light Transmission Aggregometry (LTA).
Detailed Protocol: Light Transmission Aggregometry (LTA)
1. Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through to a photodetector.
2. Materials:
-
Human whole blood collected in 3.2% or 3.8% sodium citrate.
-
Platelet agonists:
-
U-46619 (a stable TXA2 mimetic), typical concentration range: 0.5 µM - 1.3 µM.
-
Collagen, typical concentration range: 1 µg/mL - 5 µg/mL.
-
Adenosine diphosphate (B83284) (ADP), typical concentration range: 5 µM - 20 µM.
-
-
This compound (or vehicle control) at desired concentrations.
-
Phosphate-buffered saline (PBS).
-
Light Transmission Aggregometer.
-
Centrifuge.
3. Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully transfer the supernatant (PRP) to a separate tube.
-
Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
-
Aggregation Assay:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PPP (representing 100% aggregation or 100% light transmission) and PRP (representing 0% aggregation or baseline light transmission).
-
Pipette a standardized volume of PRP into a cuvette with a magnetic stir bar.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes) at 37°C with stirring.
-
Add the platelet agonist (U-46619, collagen, or ADP) to initiate aggregation.
-
Record the change in light transmission over time (typically 5-10 minutes).
-
4. Data Analysis: The percentage of platelet aggregation is calculated as the maximum change in light transmission relative to the baseline. Dose-response curves can be generated by plotting the percentage of inhibition of aggregation against the concentration of this compound to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the maximal aggregation response).
References
- 1. Collagen-mediated platelet aggregation. Evidence for multivalent interactions of intermediate specificity between collagen and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacodynamics and pharmacokinetics of a novel thromboxane receptor blocking drug vapiprost (GR32191) after single intravenous doses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The response to thromboxane A2 analogues in human platelets. Discrimination of two binding sites linked to distinct effector systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Vapiprost Hydrochloride: Unraveling its Impact on Cellular Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Vapiprost Hydrochloride is a small molecule drug identified as a modulator of the thromboxane (B8750289) A2 (TXA2) receptor.[1] Its classification as an antiplatelet and anticoagulant agent suggests a significant role in cardiovascular and hematologic systems.[1] This technical guide aims to synthesize the currently available information on the cellular pathways affected by this compound, providing a foundational resource for researchers and professionals in drug development. Due to the limited publicly available data specific to this compound, this guide will also extrapolate potential mechanisms based on the known signaling of the thromboxane A2 receptor.
Core Mechanism of Action: Thromboxane A2 Receptor Modulation
This compound's primary molecular target is the thromboxane A2 (TP) receptor, a G-protein-coupled receptor (GPCR).[1] As a modulator, this compound likely acts as an antagonist, inhibiting the binding of the endogenous agonist, thromboxane A2. The antagonism of the TP receptor is a critical mechanism for preventing platelet aggregation and vasoconstriction, key events in thrombosis and other cardiovascular diseases.
Postulated Cellular Signaling Pathways Affected by this compound
Based on the established signaling cascades of the thromboxane A2 receptor, this compound is anticipated to impact several key intracellular pathways. The binding of an agonist like U46619 (a TXA2 mimetic) to the TP receptor typically activates G proteins, leading to the stimulation of downstream effectors. This compound, by blocking this initial step, is expected to inhibit these subsequent signaling events.
The following diagram illustrates the generally accepted signaling pathway initiated by TXA2 receptor activation, which this compound is presumed to inhibit.
Gq/PLC/IP3/Ca²⁺ Pathway
Activation of the TP receptor by TXA2 leads to the activation of the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This increase in cytosolic Ca²⁺ is a critical signal for platelet activation and smooth muscle contraction. This compound, by blocking the TP receptor, is expected to prevent this cascade, thereby maintaining low intracellular calcium levels and inhibiting these cellular responses.
G12/13/Rho/ROCK Pathway
The TP receptor can also couple to G12/13 proteins, which activate Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs). RhoGEFs then activate the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), which phosphorylates and inactivates myosin light chain phosphatase (MLCP). The inhibition of MLCP leads to an increase in phosphorylated myosin light chain, resulting in smooth muscle contraction. Experimental evidence shows that the Rho-kinase inhibitor Y-27632 can block U46619-induced coronary artery contraction, highlighting the importance of this pathway.[2] this compound's antagonism of the TP receptor would likely inhibit the G12/13/RhoA/ROCK pathway, promoting vasodilation and inhibiting platelet shape change.
Role of Protein Kinase C (PKC)
Diacylglycerol (DAG), produced from PIP2 hydrolysis, along with increased intracellular Ca²⁺, activates protein kinase C (PKC). PKC can phosphorylate various downstream targets, contributing to platelet secretion and aggregation. Studies have demonstrated that pan-PKC inhibitors and a selective PKCδ inhibitor can block vasoconstriction induced by a TXA2 analogue.[2] Therefore, this compound is also postulated to attenuate PKC activation by preventing the formation of its upstream activators.
Experimental Data and Methodologies
Quantitative Data from Related Studies
The following table summarizes data from experiments investigating the TXA2 pathway, which can serve as a reference for designing studies on this compound.
| Compound/Inhibitor | Target | Effect | Concentration/IC50 | Experimental Model | Reference |
| GR32191B | TXA2 Receptor | Abolished U46619-induced contraction | 10⁻⁶ M | Mouse coronary artery | [2] |
| U73122 | PI-PLC | Blocked U46619-induced contraction | Dose-dependent | Mouse coronary artery | [2] |
| D609 | PI-PLC | Blocked U46619-induced contraction | Dose-dependent | Mouse coronary artery | [2] |
| Y-27632 | Rho-Kinase | Blocked U46619-induced contraction | Dose-dependent | Mouse coronary artery | [2] |
| Chelerythrine | Pan-PKC | Inhibited U46619-induced vasoconstriction | - | Mouse coronary artery | [2] |
| Gö6983 | Pan-PKC | Inhibited U46619-induced vasoconstriction | - | Mouse coronary artery | [2] |
| Rottlerin | PKCδ | Inhibited U46619-induced vasoconstriction | - | Mouse coronary artery | [2] |
Recommended Experimental Protocols
To elucidate the precise cellular effects of this compound, the following experimental methodologies are recommended:
-
Objective: To determine the binding affinity (Ki) of this compound to the human TP receptor.
-
Methodology:
-
Prepare cell membranes from a cell line overexpressing the human TP receptor (e.g., HEK293 or CHO cells).
-
Incubate the membranes with a radiolabeled TP receptor antagonist (e.g., [³H]-SQ 29,548) in the presence of increasing concentrations of this compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify radioactivity using liquid scintillation counting.
-
Calculate the IC50 and Ki values from competition binding curves.
-
-
Objective: To assess the inhibitory effect of this compound on platelet aggregation induced by a TXA2 analogue.
-
Methodology:
-
Prepare platelet-rich plasma (PRP) from fresh human or animal blood.
-
Pre-incubate PRP with varying concentrations of this compound or vehicle control.
-
Induce platelet aggregation using a TP receptor agonist such as U46619.
-
Monitor the change in light transmittance over time using an aggregometer.
-
Determine the IC50 of this compound for inhibiting platelet aggregation.
-
-
Objective: To measure the effect of this compound on intracellular calcium release.
-
Methodology:
-
Load platelets or TP receptor-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Treat the cells with different concentrations of this compound.
-
Stimulate the cells with a TP receptor agonist.
-
Measure the change in fluorescence using a fluorometric plate reader or a flow cytometer to quantify changes in intracellular calcium concentration.
-
The following diagram outlines a potential experimental workflow for evaluating the efficacy of this compound.
Conclusion and Future Directions
This compound holds promise as a therapeutic agent targeting the thromboxane A2 receptor. While its precise interactions with cellular pathways are yet to be fully elucidated, its mechanism is strongly suggested by the well-characterized signaling of its target receptor. Future research should focus on conducting detailed in vitro and in vivo studies to quantify its potency and selectivity, and to fully map its effects on downstream signaling cascades. Such investigations will be crucial for the clinical development of this compound as a novel antiplatelet and antithrombotic therapy.
References
Methodological & Application
Vapiprost Hydrochloride: In Vitro Assay Application Notes and Protocols
For Research Use Only.
Introduction
Vapiprost Hydrochloride is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4). The EP4 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including inflammation, pain, cancer progression, and immune responses.[1][2] PGE2, its natural ligand, activates the EP4 receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[3][4][5] This signaling cascade, primarily mediated through the Gsα subunit, influences a wide range of cellular functions.[3][4][5] this compound, by blocking the binding of PGE2 to the EP4 receptor, serves as a valuable tool for investigating the therapeutic potential of EP4 antagonism.[2]
These application notes provide detailed protocols for the in vitro characterization of this compound, including a receptor binding assay, a functional cAMP accumulation assay, and a cell viability assay to assess potential cytotoxic effects.
Quantitative Data Summary
The following table summarizes the key in vitro potency and binding affinity values for this compound and other relevant EP4 antagonists. This data is essential for designing experiments and interpreting results.
| Compound | Assay Type | Cell Line/Receptor Source | Parameter | Value |
| This compound | EP4 Antagonism | Recombinant (specific cell line not detailed) | pKb | 7.6 |
| Grapiprant (CJ-023423) | [3H]-PGE2 Binding | Dog Recombinant EP4 Receptor | IC50 | 35 nM |
| Grapiprant (CJ-023423) | [3H]-PGE2 Binding | Dog Recombinant EP4 Receptor | Ki | 24 nM |
| EP4 receptor antagonist 7 | PGE2-induced β-arrestin recruitment | HEK293 | IC50 | 0.9 nM |
| EP4 receptor antagonist 7 | EP4 Antagonism | (Cell line not specified) | IC50 | 1.1 nM |
| EP4 receptor antagonist 1 | EP4 Antagonism | Human EP4 Receptor | IC50 | 6.1 nM |
| EP4 receptor antagonist 1 | EP4 Antagonism | Mouse EP4 Receptor | IC50 | 16.2 nM |
Table 1: In vitro activity of this compound and other selective EP4 receptor antagonists. Data compiled from publicly available sources.[6]
Signaling Pathway Diagram
The diagram below illustrates the canonical signaling pathway of the EP4 receptor upon activation by its endogenous ligand, PGE2. This compound acts by competitively inhibiting this interaction.
Caption: EP4 receptor signaling cascade initiated by PGE2.
Experimental Protocols
EP4 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the EP4 receptor.
Workflow Diagram:
Caption: Workflow for the EP4 receptor binding assay.
Materials:
-
Cell membranes from a cell line stably expressing the human EP4 receptor (e.g., HEK293 or CHO cells).
-
[3H]-PGE2 (Radioligand).
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
GF/B glass fiber filters, pre-soaked in 0.5% polyethylenimine.
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the binding buffer. Include a vehicle control (e.g., DMSO) and a positive control for non-specific binding (e.g., a high concentration of unlabeled PGE2).
-
Reaction Setup: In a 96-well plate, add in the following order:
-
50 µL of Binding Buffer.
-
50 µL of [3H]-PGE2 (at a final concentration typically near its Kd).
-
50 µL of the this compound dilution or controls.
-
50 µL of cell membrane preparation (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked GF/B filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-PGE2 (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation
This protocol measures the ability of this compound to antagonize PGE2-stimulated cAMP production in whole cells.
Workflow Diagram:
Caption: Workflow for the cAMP functional assay.
Materials:
-
A cell line endogenously or recombinantly expressing the EP4 receptor (e.g., HEK293-EP4).
-
Cell culture medium.
-
This compound.
-
PGE2 (agonist).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
96-well cell culture plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed the EP4-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-incubation: Remove the culture medium and replace it with assay buffer containing a fixed concentration of a PDE inhibitor. Add serial dilutions of this compound to the appropriate wells. Incubate for 15-30 minutes at 37°C.
-
Stimulation: Add PGE2 at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control. Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the PGE2-stimulated response.
Cell Viability Assay (e.g., MTS/MTT Assay)
This protocol is used to assess whether the observed effects of this compound are due to its pharmacological activity rather than cytotoxicity.
Workflow Diagram:
Caption: Workflow for a typical cell viability assay.
Materials:
-
The same cell line used in the functional assays.
-
Cell culture medium.
-
This compound.
-
MTS or MTT reagent.
-
Solubilization solution (for MTT assay).
-
96-well cell culture plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for a period relevant to the other assays (e.g., 24 to 72 hours) at 37°C in a CO2 incubator.
-
Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's protocol.
-
Incubation: Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells. If using MTT, a solubilization step is required after this incubation.
-
Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (typically 490 nm for MTS/MTT).
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells. A significant decrease in viability would indicate cytotoxic effects at those concentrations.
References
- 1. Facebook [cancer.gov]
- 2. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 3. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Vapiprost Hydrochloride Animal Model Study Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing preclinical animal model studies to evaluate the efficacy and mechanism of action of Vapiprost Hydrochloride, a putative EP4 receptor antagonist. The protocols and methodologies are based on established studies of other selective EP4 receptor antagonists.
Introduction
This compound is a small molecule drug classified as a prostaglandin (B15479496) antagonist.[1] Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain, exerting its effects through four receptor subtypes, EP1, EP2, EP3, and EP4. The EP4 receptor is primarily responsible for mediating the pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[2][3] Selective antagonists of the EP4 receptor have shown therapeutic potential in various animal models of inflammatory diseases and cancer.[3][4][5] By selectively blocking the EP4 receptor, these compounds can reduce inflammation and pain while potentially avoiding the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit all prostanoid production.[2][3]
This document outlines the essential in vitro and in vivo experimental designs to characterize the pharmacological profile of this compound and to assess its therapeutic potential in relevant animal models.
Mechanism of Action: EP4 Receptor Antagonism
This compound is expected to function as a selective antagonist of the Prostaglandin E2 receptor subtype 4 (EP4). The binding of PGE2 to the EP4 receptor activates downstream signaling cascades, primarily through the Gαs protein, leading to increased intracellular cyclic AMP (cAMP) levels. This signaling pathway is implicated in the potentiation of pain and inflammation.[3][4] this compound, by blocking this interaction, is hypothesized to inhibit these downstream effects.
Signaling Pathway Diagram
Caption: PGE2-EP4 Receptor Signaling Pathway and this compound's Point of Intervention.
In Vitro Characterization of this compound
Prior to in vivo studies, it is crucial to characterize the potency and selectivity of this compound through a series of in vitro assays.
Experimental Protocols
1. EP4 Receptor Binding Assay:
-
Objective: To determine the binding affinity of this compound to the human EP4 receptor.
-
Methodology:
-
Utilize cell membranes prepared from HEK293 cells stably transfected with the human EP4 receptor cDNA.
-
Perform a competitive binding assay using a radiolabeled PGE2 analog (e.g., [3H]PGE2) as the ligand.
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the Ki (inhibition constant) from the IC50 (half-maximal inhibitory concentration) values.
-
2. cAMP Production Assay:
-
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit PGE2-stimulated cAMP production.[3]
-
Methodology:
-
Culture HEK293 cells stably expressing the human EP4 receptor.[3]
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with a fixed concentration of PGE2 (typically at EC80, the concentration that elicits 80% of the maximal response).[3]
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Determine the IC50 value for this compound's inhibition of cAMP production.
-
3. Selectivity Assays:
-
Objective: To evaluate the selectivity of this compound for the EP4 receptor over other prostanoid receptors (EP1, EP2, EP3, DP, FP, IP, TP).
-
Methodology:
-
Perform receptor binding or functional assays (as described above) using cell lines individually expressing each of the other prostanoid receptors.
-
Determine the IC50 or Ki values of this compound for each receptor.
-
Calculate the selectivity ratio by dividing the IC50/Ki for other receptors by the IC50/Ki for the EP4 receptor.
-
Data Presentation
| Assay | Parameter | Example Value (for reference EP4 antagonists) |
| EP4 Receptor Binding | Ki (nM) | 1 - 50 |
| cAMP Production | IC50 (nM) | 1 - 100 |
| Selectivity | Fold-selectivity over other EP receptors | >1000-fold |
Note: These values are examples based on published data for other EP4 antagonists and should be determined experimentally for this compound.
In Vivo Animal Model Study Design
Based on the established roles of the EP4 receptor in inflammation and pain, several well-validated animal models can be employed to evaluate the in vivo efficacy of this compound.
Experimental Workflow Diagram
Caption: General Experimental Workflow for an In Vivo Animal Study.
Recommended Animal Models
1. Collagen-Induced Arthritis (CIA) in Mice or Rats:
-
Relevance: A widely used model for rheumatoid arthritis, characterized by chronic inflammation, synovitis, and joint destruction.[4]
-
Protocol:
-
Immunization: Emulsify type II collagen in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.
-
Booster: Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant 21 days after the primary immunization.
-
Treatment: Begin oral or parenteral administration of this compound, vehicle control, and a positive control (e.g., methotrexate) upon the first signs of arthritis (typically around day 24-28).
-
Assessment:
-
Clinical Score: Evaluate paw swelling and erythema daily using a standardized scoring system (e.g., 0-4 scale).
-
Paw Volume: Measure paw volume using a plethysmometer.
-
Histopathology: At the end of the study, collect joints for histological analysis of inflammation, cartilage damage, and bone erosion.
-
Biomarkers: Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17).[4]
-
-
2. CFA-Induced Inflammatory Pain in Rats:
-
Relevance: A model of chronic inflammatory pain.[4]
-
Protocol:
-
Induction: Inject Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.
-
Treatment: Administer this compound, vehicle, or a positive control (e.g., celecoxib) at various time points post-CFA injection.
-
Assessment:
-
Thermal Hyperalgesia: Measure paw withdrawal latency from a radiant heat source.
-
Mechanical Allodynia: Assess paw withdrawal threshold using von Frey filaments.
-
Paw Edema: Measure the increase in paw diameter or volume.
-
-
3. Pancreatic Cancer Metastasis Model in Mice:
-
Relevance: To investigate the role of EP4 in tumor progression and metastasis.[5]
-
Protocol:
-
Cell Implantation: Inject pancreatic cancer cells (e.g., Pan02/luc) into the spleen of C57/BL6 mice to establish a liver metastasis model.[5]
-
Treatment: Administer this compound, vehicle, or a standard-of-care chemotherapeutic agent (e.g., gemcitabine).
-
Assessment:
-
Bioluminescence Imaging: Monitor tumor growth and metastasis non-invasively over time.
-
Survival Analysis: Record the survival rate of the different treatment groups.
-
Histopathology: Examine the liver and other organs for metastatic lesions.
-
-
Data Presentation
| Animal Model | Key Efficacy Readouts | Example Endpoint Measurement |
| Collagen-Induced Arthritis (CIA) | Arthritis Score, Paw Volume, Histopathology Score, Cytokine Levels | Reduction in mean arthritis score, Decreased paw swelling (mL), Lower histological scores for inflammation and joint damage, Reduced serum TNF-α levels (pg/mL) |
| CFA-Induced Inflammatory Pain | Paw Withdrawal Latency, Paw Withdrawal Threshold, Paw Edema | Increased paw withdrawal latency (seconds), Increased paw withdrawal threshold (grams), Reduced paw diameter (mm) |
| Pancreatic Cancer Metastasis | Tumor Burden, Survival Rate, Number of Metastatic Nodules | Reduced bioluminescent signal (photons/sec), Increased median survival (days), Decreased number of liver metastases |
Note: The specific endpoints and expected outcomes should be defined in the study protocol.
Conclusion
The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound. By systematically characterizing its in vitro profile and assessing its efficacy in well-established in vivo models of inflammation, pain, and cancer, researchers can gain valuable insights into its therapeutic potential and mechanism of action as a selective EP4 receptor antagonist. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data to support further drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Grapiprant: an EP4 prostaglandin receptor antagonist and novel therapy for pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols for Vapiprost Hydrochloride in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of the EP3 Receptor in Platelet Function
Prostaglandin (B15479496) E2 (PGE2) is an eicosanoid that exhibits a dual, concentration-dependent effect on platelet function. At high concentrations (>10 µmol/L), PGE2 inhibits platelet aggregation. Conversely, at lower, more physiologically relevant concentrations (in the nanomolar to low micromolar range), PGE2 potentiates aggregation induced by other primary agonists like ADP, collagen, and thrombin.[1][2][3]
This pro-aggregatory effect is mediated primarily through the E-type prostanoid receptor 3 (EP3), a G-protein coupled receptor (GPCR) expressed on the platelet surface.[4][5] The EP3 receptor is coupled to an inhibitory G-protein (Gαi), which, upon activation, inhibits the enzyme adenylyl cyclase.[2] This action leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Since cAMP is a critical negative regulator of platelet activation, its reduction lowers the threshold for platelet aggregation, thereby amplifying the response to other agonists.[2][6]
Vapiprost Hydrochloride is a potent and selective antagonist of the EP3 receptor. By blocking the binding of agonists like PGE2, Vapiprost prevents the Gαi-mediated decrease in cAMP, thus inhibiting the potentiation of platelet aggregation. This makes this compound a valuable research tool for studying EP3 receptor signaling and a potential therapeutic agent for conditions characterized by excessive platelet activation, such as atherothrombosis.[6][7] These application notes provide a detailed protocol for utilizing this compound to investigate its effects on platelet function in vitro.
EP3 Receptor Signaling Pathway in Platelets
The binding of an EP3 agonist (like low-dose PGE2 or sulprostone) initiates a signaling cascade that sensitizes the platelet to other activating stimuli. This compound acts by competitively inhibiting this initial binding step.
References
- 1. Prostaglandin E2 potentiates platelet aggregation by priming protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. PGE2 decreases reactivity of human platelets by activating EP2 and EP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. Antagonists of the EP3 receptor for prostaglandin E2 are novel antiplatelet agents that do not prolong bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects on platelet function of an EP3 receptor antagonist used alone and in combination with a P2Y12 antagonist both in-vitro and ex-vivo in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Vapiprost Hydrochloride Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vapiprost Hydrochloride is a potent and selective antagonist of the thromboxane (B8750289) A2 (TXA2) receptor, also known as the prostanoid TP receptor.[1] TXA2 is a key mediator in thrombosis and vasoconstriction, playing a crucial role in platelet aggregation. By blocking the TP receptor, this compound effectively inhibits platelet activation and aggregation, making it a valuable tool for research in thrombosis, hemostasis, and cardiovascular diseases. These application notes provide detailed protocols for the preparation of this compound solutions for use in in vitro cell culture experiments, with a primary focus on platelet aggregation assays.
Physicochemical Properties and Solubility
Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | (Z)-7-[(1R,2R,3S,5S)-3-Hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid Hydrochloride | |
| Alternate Name | GR 32191B | [1] |
| Molecular Formula | C₃₀H₃₉NO₄・HCl | |
| Molecular Weight | 514.1 g/mol | |
| Solubility | Soluble in DMSO | [2] |
Stock Solution Preparation
It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). This allows for accurate and convenient dilution to working concentrations for various cell culture experiments.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Protocol
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and exposure to light.
-
Storage: Store the stock solution aliquots at -20°C for long-term storage. When stored properly, stock solutions in DMSO are generally stable for extended periods.
Storage and Stability
| Parameter | Recommendation |
| Storage Temperature | -20°C |
| Storage Conditions | Store in tightly sealed, amber vials to protect from light and moisture. |
| Stability | While specific stability data for this compound is not available, similar compounds in DMSO are stable for months to years at -20°C. Avoid repeated freeze-thaw cycles. |
Experimental Protocols: Platelet Aggregation Assay
This compound is commonly used to inhibit platelet aggregation induced by TXA2 analogues like U46619 or other agonists that promote TXA2 production, such as collagen and arachidonic acid.[1] The following is a general protocol for a light transmission aggregometry (LTA) assay using human platelet-rich plasma (PRP).
Materials
-
This compound stock solution (in DMSO)
-
Human platelet-rich plasma (PRP) and platelet-poor plasma (PPP)[4]
-
Platelet agonist (e.g., U46619, collagen, or arachidonic acid)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
Protocol
-
PRP Preparation: Prepare fresh PRP and PPP from human whole blood anticoagulated with sodium citrate (B86180) by differential centrifugation.[4]
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to the desired concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Pre-incubation: Pre-warm the PRP aliquots to 37°C for a few minutes in the aggregometer.
-
Addition of this compound: Add the desired final concentration of this compound (or vehicle control - DMSO) to the PRP. Gently mix and incubate for a recommended period (e.g., 2-5 minutes) to allow for receptor binding.
-
Baseline Reading: Place the cuvette in the aggregometer and establish a baseline reading.
-
Initiation of Aggregation: Add the platelet agonist to the cuvette to induce aggregation.
-
Data Acquisition: Record the change in light transmission over time until a maximal aggregation response is observed in the control samples.
Working Concentrations
The optimal working concentration of this compound will depend on the specific cell type, agonist used, and experimental conditions. It is recommended to perform a dose-response curve to determine the IC₅₀ (the concentration that causes 50% inhibition of the maximal response). Based on available literature for similar thromboxane receptor antagonists, a starting concentration range for this compound in human platelet aggregation assays could be in the nanomolar (nM) to low micromolar (µM) range. One study indicated that GR32191 (Vapiprost) completely inhibits prostaglandin (B15479496) endoperoxide and thromboxane A2-induced platelet aggregation.[1] For other thromboxane receptor antagonists, IC₅₀ values against U46619-induced platelet aggregation in human whole blood have been reported in the range of 500-700 nM.[5]
| Parameter | Suggested Range |
| Starting Concentration Range | 1 nM - 10 µM |
| Vehicle Control | An equivalent volume of DMSO as used for the highest this compound concentration. |
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
Thromboxane A2 Receptor Signaling Pathway and Inhibition by this compound
Caption: this compound blocks the TXA2 signaling cascade.
References
- 1. The inhibitory effect of GR32191, a thromboxane receptor blocking drug, on human platelet aggregation, adhesion and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dmso inhibits human: Topics by Science.gov [science.gov]
- 3. VU0238429 DMSO = 20mg/mL 1160247-92-6 [sigmaaldrich.com]
- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of human platelet aggregation by GR91669, a prototype fibrinogen receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vapiprost Hydrochloride in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vapiprost is a potent and selective antagonist of the thromboxane (B8750289) A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor.[1][2] Thromboxane A2 is a lipid mediator derived from arachidonic acid that plays a crucial role in various physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and inflammation.[3][4] As a TP receptor antagonist, Vapiprost hydrochloride holds therapeutic potential for a range of conditions, including cardiovascular diseases and thrombotic disorders. These application notes provide a comprehensive overview of the recommended dosages and protocols for the use of this compound in in vivo rodent studies, based on available data for Vapiprost and other structurally and functionally similar TP receptor antagonists.
Data Presentation
Due to the limited availability of specific in vivo dosage data for this compound in rodents, the following table summarizes representative dosage information for other well-characterized thromboxane A2 receptor antagonists used in mice and rats. This information can serve as a guide for dose-range finding studies with this compound.
| Compound | Animal Model | Route of Administration | Dosage Range | Study Focus | Reference |
| Ramatroban | Mouse | Oral (p.o.) | 5 mg/kg | Inhibition of airway eosinophil infiltration and mucus cell hyperplasia in an asthma model. | [5] |
| Seratrodast | Mouse | Oral (p.o.) | 3, 9, 20 mg/kg | Inhibition of neuronal ferroptosis in a pentylenetetrazole-induced epilepsy model. | [6] |
| KW-3635 | Guinea Pig | Oral (p.o.) | 3 and 10 mg/kg | Inhibition of platelet aggregation ex vivo. | [7] |
| EP 092 | Guinea Pig | Intravenous (i.v.) | 0.1 - 3.0 mg/kg | Inhibition of collagen-induced platelet aggregation. | [8] |
| EP 092 | Guinea Pig | Oral (p.o.) | 1.0 - 10.0 mg/kg | Inhibition of collagen-induced platelet aggregation. | [8] |
| SQ29548 | Rabbit | Intravenous (i.v.) | up to 0.6 mg/kg bolus + 0.2 mg/kg/hr infusion | Potentiation of antiplatelet effects. | [9] |
Note: The provided dosages are for guidance only. It is imperative to perform dose-response studies to determine the optimal dosage of this compound for your specific experimental model and desired biological effect.
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of a thromboxane A2 receptor antagonist in a rodent model. These can be adapted for studies with this compound.
1. Preparation of this compound Formulation
-
Vehicle Selection: The choice of vehicle will depend on the route of administration and the solubility of this compound. Common vehicles for oral administration in rodents include sterile water, saline, or a 0.5% carboxymethylcellulose (CMC) solution. For intravenous administration, sterile saline or phosphate-buffered saline (PBS) is typically used.
-
Preparation for Oral Administration (p.o.):
-
Weigh the required amount of this compound powder.
-
Suspend or dissolve the powder in the chosen vehicle (e.g., 0.5% CMC in sterile water) to the desired final concentration.
-
Ensure the solution/suspension is homogenous by vortexing or sonicating if necessary.
-
Prepare fresh on the day of the experiment.
-
-
Preparation for Intravenous Administration (i.v.):
-
Dissolve the required amount of this compound in sterile saline or PBS.
-
Ensure complete dissolution. The solution should be clear and free of particulates.
-
Filter the solution through a 0.22 µm sterile filter before administration.
-
Prepare fresh on the day of the experiment.
-
2. In Vivo Administration to Rodents
-
Animal Models: Common rodent models for studying the effects of thromboxane A2 receptor antagonists include mice (e.g., C57BL/6, BALB/c) and rats (e.g., Sprague-Dawley, Wistar). The choice of strain will depend on the specific research question.
-
Oral Gavage (p.o.):
-
Gently restrain the mouse or rat.
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the tip of the animal's nose to the last rib to ensure proper tube placement in the stomach.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach.
-
Administer the this compound formulation slowly. The typical administration volume for mice is 5-10 mL/kg and for rats is 5-10 mL/kg.
-
-
Intravenous Injection (i.v.):
-
Place the rodent in a suitable restraint device to allow access to the tail vein.
-
Warming the tail with a heat lamp or warm water can help dilate the vein.
-
Clean the tail with an alcohol swab.
-
Insert a 27-30 gauge needle attached to a syringe containing the this compound solution into the lateral tail vein.
-
Slowly inject the solution. The typical injection volume for a bolus dose in mice is up to 5 mL/kg.
-
3. Experimental Workflow for a Pharmacodynamic Study (e.g., Inhibition of Platelet Aggregation)
This protocol outlines a general workflow to assess the ex vivo antiplatelet effect of orally administered this compound.
Caption: Experimental workflow for assessing the ex vivo antiplatelet activity of this compound.
Signaling Pathway
This compound acts by blocking the thromboxane A2 (TP) receptor. The binding of the natural ligand, thromboxane A2, to the TP receptor initiates a signaling cascade that leads to various cellular responses. The primary signaling pathway involves the activation of G proteins, specifically Gq and G13.
Caption: Simplified signaling pathway of the Thromboxane A2 (TP) receptor and the inhibitory action of this compound.[3][10][11][12]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antiplatelet effects of the novel thromboxane A2 receptor antagonist sodium (E)-11-[2-(5,6-dimethyl-1-benzimidazolyl)-ethylidene]-6,11- dihydrodibenz[b,e] oxepine-2-carboxylate monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of a selective thromboxane A2 receptor antagonist, EP 092, on platelet aggregation in whole blood ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The in vivo antiplatelet effects of thromboxane A2 synthase inhibitors are potentiated by simultaneous thromboxane A2/prostaglandin H2 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 11. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Vapiprost Hydrochloride in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Vapiprost Hydrochloride in plasma samples. The methodologies described herein are based on established bioanalytical techniques and are intended to serve as a comprehensive guide for researchers in drug development and pharmacokinetic studies.
Introduction
This compound is a potent and selective antagonist of the thromboxane (B8750289) A2 (TXA2) receptor. By blocking the TXA2 receptor, Vapiprost inhibits platelet aggregation and vasoconstriction, making it a promising therapeutic agent for various cardiovascular and thrombotic disorders. Accurate quantification of Vapiprost in plasma is crucial for pharmacokinetic analysis, dose-response studies, and overall drug development. This document outlines two primary analytical methods for this purpose: a highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method and a robust High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.
Signaling Pathway of this compound
Vapiprost acts as a competitive antagonist at the Thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous agonist, Thromboxane A2, to the TP receptor typically activates the Gq alpha subunit of the associated G-protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The culmination of this signaling cascade results in physiological responses such as platelet aggregation and vasoconstriction. Vapiprost, by blocking the TP receptor, prevents the initiation of this cascade.
Experimental Workflow
The general workflow for quantifying this compound in plasma involves several key steps, from sample collection to data analysis. Proper execution of each step is critical for obtaining accurate and reproducible results.
Method 1: LC-MS/MS for High-Sensitivity Quantification
This method is recommended for studies requiring high sensitivity, such as pharmacokinetic studies with low dosage administration. The protocol is adapted from a validated method for Beraprost (B1666799), a prostacyclin analogue with similar analytical challenges[1].
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix)
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid
-
Human plasma (with EDTA or citrate as anticoagulant)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation
-
A Liquid Chromatography system coupled with a tandem mass spectrometer (e.g., a triple quadrupole mass spectrometer).
-
C18 analytical column.
Experimental Protocol
3.1. Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 0.5 mL of plasma sample, add the internal standard. Vortex and load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute Vapiprost and the IS with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
3.2. LC-MS/MS Conditions
-
Column: C18 column
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection: Multiple Reaction Monitoring (MRM)
3.3. Mass Spectrometric Parameters (Hypothetical for Vapiprost)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Vapiprost | [To be determined] | [To be determined] |
| Internal Standard | [To be determined] | [To be determined] |
Note: The specific mass transitions for this compound need to be determined by direct infusion of a standard solution into the mass spectrometer. For Beraprost, the mass transition was m/z 397 > 269[1].
Data Presentation
The following table summarizes the expected validation parameters for this method, based on the performance of a similar assay for Beraprost[1].
| Parameter | Expected Value |
| Linearity Range | 0.02 - 2.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL |
| Accuracy | 85 - 115% |
| Precision (RSD%) | < 15% |
| Recovery | > 80% |
Method 2: HPLC-UV for Routine Analysis
This method is suitable for studies where high sensitivity is not the primary requirement and provides a cost-effective alternative to LC-MS/MS.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Phosphoric acid
-
Human plasma (with EDTA or citrate as anticoagulant)
Instrumentation
-
A High-Performance Liquid Chromatography system with a UV detector.
-
C18 analytical column.
Experimental Protocol
3.1. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma, add 400 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the HPLC system.
3.2. HPLC-UV Conditions
-
Column: C18 column
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: To be determined based on the UV spectrum of this compound.
Data Presentation
The following table presents hypothetical validation parameters for an HPLC-UV method.
| Parameter | Expected Value |
| Linearity Range | 10 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Accuracy | 85 - 115% |
| Precision (RSD%) | < 15% |
| Recovery | > 85% |
Conclusion
The choice between the LC-MS/MS and HPLC-UV methods will depend on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation. Both methods, when properly validated, can provide accurate and reliable quantification of this compound in plasma, thereby supporting its clinical development. It is imperative to perform a full method validation according to regulatory guidelines (e.g., FDA, EMA) before applying these protocols to the analysis of study samples.
References
Vapiprost Hydrochloride: Application Notes and Protocols for Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Vapiprost Hydrochloride in preclinical thrombosis models. This compound is a potent and selective thromboxane (B8750289) A2 (TP) receptor antagonist, making it a valuable tool for investigating the role of the thromboxane pathway in thrombotic diseases and for the development of novel antiplatelet therapies.
Introduction to this compound
This compound is a small molecule that competitively inhibits the binding of thromboxane A2 (TXA2) to its receptor (TP).[1] TXA2 is a potent mediator of platelet aggregation and vasoconstriction, playing a critical role in the formation and propagation of thrombi.[2] By blocking the TP receptor, Vapiprost inhibits these key downstream effects of TXA2, thereby exerting its antithrombotic activity.[3][4]
Mechanism of Action
Vapiprost acts as a modulator of the Thromboxane A2 receptor.[1] The TP receptor is a G-protein coupled receptor (GPCR) that, upon activation by agonists like TXA2, couples to Gq alpha subunit proteins.[2][5] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The culmination of this pathway is platelet activation, shape change, and aggregation, as well as smooth muscle cell contraction, contributing to thrombosis and vasoconstriction.[2] Vapiprost competitively antagonizes the TP receptor, thereby preventing the initiation of this signaling cascade.
Signaling Pathway of Thromboxane A2 Receptor (TP Receptor) Antagonism by Vapiprost
Caption: Vapiprost blocks the TXA2-mediated Gq signaling cascade.
In Vivo Thrombosis Models: Photochemical Injury Model
A widely used and reproducible method for inducing arterial thrombosis is the photochemical injury model, often employing Rose Bengal as the photosensitizer.[6][7] This model allows for precise control over the location and extent of thrombus formation.
Experimental Workflow for Photochemical Thrombosis Model
Caption: Workflow for evaluating Vapiprost in a photochemical thrombosis model.
Experimental Protocols
Rat Femoral Artery Photochemical Injury Model
This protocol is adapted from established methods for inducing arterial thrombosis.[6][7]
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Rose Bengal (10 mg/mL in saline)[6]
-
Anesthetic (e.g., ketamine/xylazine)
-
Doppler flow probe or similar blood flow monitoring device
-
Surgical instruments
Procedure:
-
Animal Preparation:
-
Anesthetize a male Sprague-Dawley rat (or other suitable strain) with an appropriate anesthetic.
-
Surgically expose the femoral artery.
-
Place a Doppler flow probe around the artery to monitor blood flow continuously.
-
-
Drug Administration:
-
Administer this compound intravenously (i.v.) or orally (p.o.) at the desired dose(s). For i.v. administration, a typical dose range is 0.1 to 1.0 mg/kg, administered 5 minutes before the induction of thrombosis.[6]
-
For the control group, administer an equivalent volume of the vehicle.
-
-
Thrombus Induction:
-
Data Collection:
-
Record the time from the start of transillumination to the complete cessation of blood flow (occlusion time).
-
After a set period, the light can be turned off to assess for spontaneous or induced reperfusion.
-
At the end of the experiment, the vessel can be examined for patency and the thrombus can be collected for histological analysis.
-
Quantitative Data Summary
The following tables summarize the reported effects of this compound in a rat photochemical thrombosis model.
Table 1: Effect of Vapiprost Pretreatment on Arterial Occlusion Time
| Treatment Group | Dose (mg/kg, i.v.) | Time to Occlusion (seconds) |
| Control (Vehicle) | - | 302.8 ± 27.0 |
| Vapiprost HCl | 0.1 | Dose-dependent increase |
| Vapiprost HCl | 0.3 | Dose-dependent increase |
| Vapiprost HCl | 1.0 | Dose-dependent increase |
Data adapted from a study by Umetsu et al. (1994). The study noted a dose-dependent prolongation of occlusion time with Vapiprost pretreatment.[6]
Table 2: Effect of Vapiprost on tPA-induced Thrombolysis and Reperfusion
| Treatment Group | Vapiprost Dose (mg/kg, i.v.) | tPA Infusion | Outcome |
| tPA alone | - | 100 µg/kg/min for 30 min | Baseline reperfusion |
| Vapiprost + tPA | 0.3 | 100 µg/kg/min for 30 min | Reduced time to reperfusion, increased incidence of reperfusion, improved arterial blood flow |
Data adapted from a study by Umetsu et al. (1994). Vapiprost was administered just before the tPA infusion.[6]
Table 3: Effect of Vapiprost on Post-Thrombolysis Patency
| Treatment Group | Vapiprost Dose (mg/kg/day, p.o.) | Duration | Outcome |
| tPA alone | - | 1 week | Baseline patency |
| Vapiprost + tPA | 1.0 | 1 week | Improved patency of the reperfused artery, better preservation of femoral arterial blood flow |
Data adapted from a study by Umetsu et al. (1994). Oral Vapiprost was administered for one week following reperfusion induced by tPA and i.v. Vapiprost.[6]
Conclusion
This compound is a valuable pharmacological tool for studying the role of the thromboxane pathway in thrombosis. The provided protocols and data offer a foundation for researchers to design and execute in vivo studies to evaluate the antithrombotic potential of Vapiprost and other TP receptor antagonists. The photochemical injury model, in particular, provides a reliable and quantifiable method for assessing the efficacy of such compounds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thromboxane receptors antagonists and/or synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacologyeducation.org [pharmacologyeducation.org]
- 5. Thromboxane receptor - Wikipedia [en.wikipedia.org]
- 6. Photochemically induced ischemic stroke in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photochemically induced thrombosis model in rat femoral artery and evaluation of effects of heparin and tissue-type plasminogen activator with use of this model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vapiprost Hydrochloride Administration in Preclinical Toxicology Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Vapiprost Hydrochloride is a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor 4 (EP4). The EP4 receptor is a G-protein coupled receptor that plays a significant role in various physiological and pathological processes, including inflammation, pain, and cancer. By blocking the binding of PGE2 to the EP4 receptor, this compound is being investigated for its potential therapeutic effects in various disease models.
These application notes provide a generalized framework for the administration of this compound in preclinical toxicology studies. The protocols are based on standard methodologies for small molecule drug evaluation and may require optimization based on specific experimental goals and institutional guidelines.
Mechanism of Action: EP4 Receptor Antagonism
This compound exerts its pharmacological effect by competitively inhibiting the EP4 receptor. In normal physiological states, the binding of the endogenous ligand PGE2 to the EP4 receptor activates a Gαs-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA) and subsequent downstream signaling cascades that modulate cellular responses. This compound blocks this initial binding step, thereby inhibiting the entire downstream signaling pathway.
Caption: this compound's mechanism of action as an EP4 receptor antagonist.
Preclinical Toxicology Data Summary
The following tables are templates for summarizing key toxicological data for this compound. Researchers should populate these tables with their own experimental findings.
Table 1: Single-Dose Toxicity Study Summary
| Species/Strain | Route of Administration | Vehicle | Dose (mg/kg) | Key Findings (Mortality, Clinical Signs) |
|---|---|---|---|---|
| Sprague-Dawley Rat | Oral (gavage) | 0.5% Methylcellulose (B11928114) | 50 | |
| 200 | ||||
| 1000 | ||||
| CD-1 Mouse | Intravenous | 5% Dextrose in Water | 10 | |
| 50 |
| | | | 200 | |
Table 2: Repeat-Dose Toxicity Study Summary (e.g., 28-Day Study)
| Species/Strain | Route of Administration | Dose (mg/kg/day) | NOAEL (mg/kg/day) | Target Organs of Toxicity | Key Histopathological Findings |
|---|---|---|---|---|---|
| Beagle Dog | Oral (capsule) | 10 | |||
| 30 | |||||
| 100 | |||||
| Wistar Rat | Oral (gavage) | 25 | |||
| 75 |
| | | 250 | | | |
NOAEL: No-Observed-Adverse-Effect Level
Experimental Protocols
The following are generalized protocols for single-dose and repeat-dose toxicity studies. These should be adapted to comply with specific regulatory guidelines (e.g., FDA, EMA) and institutional animal care and use committee (IACUC) protocols.
General Experimental Workflow
The workflow for a typical preclinical toxicology study involves several key phases, from initial planning and animal acclimatization to final data analysis and reporting.
Caption: A generalized workflow for preclinical toxicology studies.
Protocol: Single-Dose Acute Toxicity Study in Rodents
Objective: To determine the potential acute toxicity of this compound after a single administration and to identify the maximum tolerated dose (MTD).
Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water)
-
Test animals (e.g., 8-10 week old Sprague-Dawley rats, 5/sex/group)
-
Gavage needles
-
Syringes
-
Calibrated balance
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing facility for at least 7 days prior to dosing.
-
Dose Formulation: Prepare a suspension of this compound in the selected vehicle. Ensure homogeneity of the suspension. Prepare a fresh formulation on the day of dosing.
-
Dosing:
-
Fast animals overnight (with access to water) before oral administration.
-
Record the body weight of each animal immediately before dosing to calculate the exact volume to be administered.
-
Administer a single dose of this compound or vehicle control via the chosen route (e.g., oral gavage). A typical dose volume for rats is 5-10 mL/kg.
-
Dose groups could include a vehicle control and at least three escalating dose levels (e.g., 50, 200, 1000 mg/kg).
-
-
Post-Dose Observation:
-
Observe animals continuously for the first 30 minutes, then at 1, 2, and 4 hours post-dose.
-
Thereafter, observe animals at least twice daily for 14 days.
-
Record all clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions), morbidity, and mortality.
-
-
Data Collection:
-
Record body weights on Day 0 (pre-dose), Day 7, and Day 14 (or at the time of death).
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
-
Necropsy: Perform a gross necropsy on all animals (those that die during the study and those euthanized at termination). Examine external surfaces, orifices, and all organs in the cranial, thoracic, and abdominal cavities.
Protocol: 28-Day Repeat-Dose Toxicity Study in Rodents
Objective: To evaluate the potential toxicity of this compound following daily administration over a 28-day period and to determine a No-Observed-Adverse-Effect Level (NOAEL).
Materials:
-
This compound and vehicle
-
Test animals (e.g., 8-10 week old Wistar rats, 10/sex/group)
-
Appropriate dosing equipment
-
Blood collection tubes (e.g., with EDTA for hematology, serum separator tubes for clinical chemistry)
Procedure:
-
Acclimatization and Grouping: Acclimate and randomize animals as described in the single-dose study.
-
Dose Formulation: Prepare fresh dose formulations at least weekly and store under validated conditions.
-
Daily Administration:
-
Administer this compound or vehicle control to the respective groups once daily for 28 consecutive days.
-
Adjust the administered volume based on the most recent body weight measurement.
-
-
In-Life Monitoring:
-
Clinical Observations: Conduct a detailed clinical examination on all animals at least once daily.
-
Body Weight: Record body weights twice weekly.
-
Food Consumption: Measure food consumption weekly.
-
Ophthalmology: Conduct an ophthalmological examination prior to the start of the study and before termination.
-
-
Clinical Pathology:
-
Collect blood samples from all animals at termination for hematology and clinical chemistry analysis.
-
Key hematology parameters include red blood cell count, hemoglobin, hematocrit, white blood cell count (total and differential), and platelet count.
-
Key clinical chemistry parameters include electrolytes, glucose, cholesterol, triglycerides, liver function tests (ALT, AST, ALP), and kidney function tests (BUN, creatinine).
-
-
Terminal Procedures:
-
At the end of the 28-day dosing period, euthanize all animals.
-
Conduct a full gross necropsy.
-
Weigh key organs (e.g., liver, kidneys, spleen, brain, heart, adrenal glands, gonads).
-
-
Histopathology:
-
Preserve a comprehensive set of tissues from all animals in a suitable fixative (e.g., 10% neutral buffered formalin).
-
Process, embed, section, and stain tissues with hematoxylin (B73222) and eosin (B541160) (H&E).
-
A qualified veterinary pathologist should perform a microscopic examination of the tissues.
-
Data Analysis and Interpretation
All data should be analyzed using appropriate statistical methods. For quantitative data such as body weights, organ weights, and clinical pathology parameters, group means and standard deviations should be calculated. Statistical significance between the control and treated groups can be assessed using methods such as ANOVA followed by Dunnett's test. The incidence of qualitative observations, such as clinical signs and histopathological findings, should be reported in tabular form. The final interpretation should integrate all findings to determine the overall toxicity profile of this compound and establish a NOAEL.
Troubleshooting & Optimization
Vapiprost Hydrochloride in DMSO: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Vapiprost Hydrochloride when dissolved in Dimethyl Sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). The EP4 receptor is a G-protein coupled receptor that, upon activation by its natural ligand PGE2, primarily couples to the Gsα subunit. This coupling stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][2] This signaling cascade is involved in various physiological and pathophysiological processes, including inflammation, carcinogenesis, and vasodilation.[1][3] this compound exerts its effect by blocking the binding of PGE2 to the EP4 receptor, thereby inhibiting this downstream signaling.
PGE2/EP4 Signaling Pathway Antagonized by Vapiprost
Caption: Vapiprost HCl blocks PGE2 binding to the EP4 receptor, inhibiting the cAMP pathway.
Q2: Is DMSO an appropriate solvent for this compound?
A2: DMSO is a widely used polar aprotic solvent capable of dissolving a broad range of polar and nonpolar compounds, including prostaglandin analogs.[4][5][6] It is often used to prepare concentrated stock solutions for in vitro experiments. However, the stability of a specific compound like this compound in DMSO must be carefully considered, as DMSO is not completely inert and can participate in or catalyze degradation reactions.[4][7]
Q3: What are the potential stability issues of this compound in DMSO?
A3: While specific degradation pathways for this compound in DMSO are not extensively published, compounds with similar functional groups (e.g., carboxylic acids, esters, hydroxyl groups) can be susceptible to several degradation pathways.[8]
-
Hydrolysis: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] This absorbed water can lead to the hydrolysis of labile functional groups.
-
Oxidation: Although less common, trace impurities or exposure to air can initiate oxidation reactions.[9]
-
Acid/Base Catalyzed Degradation: DMSO decomposition can be catalyzed by acids and bases, potentially altering the pH of the stock solution over time and promoting compound degradation.[4][7] Carboxylic acid groups, present in many prostaglandin analogs, can interact with DMSO.[10][11]
Troubleshooting Guide
Problem 1: My this compound/DMSO stock solution has changed color (e.g., turned yellow).
-
Possible Cause: Color change often indicates chemical degradation. The formation of new chromophoric structures due to oxidation, hydrolysis, or other reactions can lead to visible changes.
-
Recommended Action:
-
Do not use the solution. A visible change is a strong indicator of compromised compound integrity.
-
Prepare a fresh stock solution using high-purity, anhydrous DMSO.
-
Perform a quick purity check using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) if possible, comparing the discolored solution to a freshly prepared one.
-
Problem 2: I am observing inconsistent or lower-than-expected activity in my experiments.
-
Possible Cause: This could be due to a decrease in the concentration of the active compound caused by degradation during storage. Even without visible changes, significant degradation can occur.
-
Recommended Action:
-
Validate Stock Solution Integrity: The most reliable method is to assess the purity and concentration of your stock solution analytically. An HPLC-UV method is ideal for this purpose.
-
Implement Proper Storage: Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and moisture absorption.
-
Run a Control Experiment: Compare the activity of your current stock solution against a newly prepared stock solution or a new vial of the compound.
-
Troubleshooting Workflow for Suspected Degradation
Caption: A logical workflow for troubleshooting suspected Vapiprost HCl degradation.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in DMSO using HPLC-UV
This protocol outlines a method to determine the stability of this compound in a DMSO stock solution over time.
Objective: To quantify the percentage of intact this compound remaining after storage under different conditions.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
Autosampler vials
Methodology:
-
Preparation of Stock Solution (T=0):
-
Carefully weigh this compound and dissolve in anhydrous DMSO to a known concentration (e.g., 10 mM). This is your T=0 sample.
-
Immediately dilute a small amount of the T=0 stock in the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µM).
-
Analyze by HPLC immediately. The peak area of the main compound at T=0 is considered 100%.
-
-
Storage and Sampling:
-
Aliquot the remaining stock solution into several small, tightly sealed vials.
-
Store the aliquots under desired conditions (e.g., Room Temperature, 4°C, -20°C).
-
At specified time points (e.g., 24h, 48h, 1 week, 1 month), remove one aliquot from each storage condition.
-
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% FA
-
Mobile Phase B: ACN with 0.1% FA
-
Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the compound, then return to initial conditions. (A typical gradient might be 5% to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determine the λmax of this compound using a UV scan (typically around 210-230 nm for compounds lacking strong chromophores).
-
Injection Volume: 10 µL
-
For each time point, dilute the sample and inject it into the HPLC system.
-
-
Data Analysis:
-
Integrate the peak area of the parent this compound peak.
-
Calculate the percentage remaining at each time point relative to the T=0 peak area.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Observe the chromatogram for the appearance of new peaks, which indicate degradation products.
-
Illustrative Stability Data (Hypothetical)
| Storage Condition | T=0 | T=24 hours | T=1 week | T=1 month |
| Room Temp (~22°C) | 100% | 96.2% | 85.1% | 60.5% |
| 4°C | 100% | 99.5% | 97.8% | 91.3% |
| -20°C | 100% | >99.9% | 99.6% | 98.9% |
| -80°C | 100% | >99.9% | >99.9% | 99.7% |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
HPLC Stability Study Workflow
Caption: Workflow for conducting a time-course stability study of Vapiprost HCl in DMSO.
Best Practices for Handling and Storage
-
Use High-Purity Anhydrous DMSO: Minimize the presence of water and other reactive impurities by using a fresh bottle of anhydrous (≤0.025% water) DMSO.
-
Prepare Concentrated Stocks: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of DMSO added to your final assay, which is typically kept below 0.5% to avoid solvent effects.
-
Aliquot for Single Use: Dispense the stock solution into small-volume, single-use aliquots in tightly sealed vials (e.g., polypropylene (B1209903) or glass with PTFE-lined caps). This prevents contamination and repeated freeze-thaw cycles.
-
Store Cold and Dry: For long-term storage, -80°C is optimal. For short-term storage (days to a week), -20°C is acceptable.
-
Minimize Exposure to Air and Light: Before sealing aliquots, consider flushing the vial headspace with an inert gas like argon or nitrogen. Store aliquots in the dark.
-
Equilibrate Before Use: Before opening, allow aliquots to warm completely to room temperature to prevent condensation of atmospheric moisture onto the cold DMSO solution.
References
- 1. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prostaglandin E2/EP Signaling in the Tumor Microenvironment of Colorectal Cancer [mdpi.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NBS-activated cross-dehydrogenative esterification of carboxylic acids with DMSO - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Vapiprost Hydrochloride Concentration for In Vivo Efficacy
Disclaimer: Vapiprost Hydrochloride is a discontinued (B1498344) drug candidate. As such, publicly available in vivo efficacy data is limited. This guide is based on the established principles of its drug class, Thromboxane (B8750289) A2 (TXA2) receptor antagonists, and provides a framework for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive antagonist of the Thromboxane A2 (TP) receptor. By blocking this receptor, it prevents the binding of its natural ligands, Thromboxane A2 and Prostaglandin (B15479496) H2. This inhibition disrupts downstream signaling pathways that lead to platelet aggregation and vasoconstriction, resulting in antiplatelet and vasodilatory effects.[1][2][3]
Q2: What are suitable animal models for evaluating the in vivo efficacy of a TXA2 receptor antagonist?
A2: The selection of an appropriate animal model is contingent on the therapeutic indication being studied:
-
Cardiovascular and Thrombosis: Porcine models are valuable for studying effects on systemic and pulmonary vascular resistance.[4] Rodent models (rats, mice) are also commonly used for thrombosis and hemostasis studies.
-
Asthma and Bronchoconstriction: Guinea pigs are a classic model for antigen-induced bronchoconstriction.[5]
-
Inflammation and Arthritis: Murine and rat models of induced arthritis are standard for assessing anti-inflammatory properties.[6]
Q3: What administration routes are recommended for in vivo studies?
A3: The choice of administration route will depend on the experimental goals:
-
Oral Gavage (PO): To assess oral bioavailability and efficacy following gastrointestinal absorption.
-
Intravenous (IV): For rapid and complete systemic exposure, ideal for acute-effect studies.
-
Intraperitoneal (IP): A common method for systemic delivery in small animal models.
Q4: How can I determine a starting dose for my in vivo experiments based on in vitro data?
A4: The translation from in vitro potency (e.g., IC50) to an effective in vivo dose is not direct and is influenced by pharmacokinetic factors (absorption, distribution, metabolism, excretion), plasma protein binding, and target tissue penetration. It is essential to perform a dose-ranging study in a relevant animal model to establish a dose-response relationship and identify the optimal therapeutic window.
Troubleshooting Guide for In Vivo Experiments
| Issue | Potential Cause(s) | Recommended Solutions |
| Lack of Efficacy In Vivo | Poor Pharmacokinetics: Low bioavailability, rapid clearance, or high plasma protein binding. | Conduct pharmacokinetic (PK) studies to measure plasma and tissue concentrations. Consider formulation adjustments or alternative administration routes. |
| Insufficient Target Engagement: The drug concentration at the receptor is below the therapeutic threshold. | Perform pharmacodynamic (PD) studies using relevant biomarkers (e.g., ex vivo platelet aggregation) to confirm target engagement at the administered doses. | |
| High Variability in Results | Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. | Ensure proper training on dosing techniques and use calibrated equipment. |
| Biological Variability: Differences in animal age, weight, or genetic background. | Use animals from a reputable supplier with a consistent genetic background and narrow age/weight range. Increase group sizes to enhance statistical power. | |
| Observed Toxicity or Adverse Events | Off-Target Effects: The compound may be interacting with other receptors or pathways. | Conduct safety pharmacology studies to identify potential off-target liabilities. |
| Exaggerated Pharmacology: The dose may be too high, leading to excessive physiological effects (e.g., bleeding due to potent antiplatelet activity). | Reduce the dose and carefully monitor for adverse events. |
Data Presentation: Representative In Vivo Data for TXA2 Receptor Antagonists
The following table summarizes representative data from studies on compounds with similar mechanisms of action to this compound, which can be used to guide experimental design.
| Compound Class | Animal Model | Dosing Regimen | Key Findings | Reference |
| TXA2 Receptor Antagonist (S-1452) | Guinea Pig | Dose-dependent | Inhibited antigen-induced bronchoconstriction. | [5] |
| TXA2 Mimetic (U46619) | Pig | 10 ng/kg/min (intrarenal) | Decreased renal cortical perfusion and glomerular filtration rate. | [7] |
| Prostacyclin Analogue (Beraprost) | Human | 60-240 µg twice daily (oral) | Clinical trial to assess dose-response for safety and efficacy in pulmonary arterial hypertension. | [8] |
Experimental Protocols
Protocol: Ex Vivo Platelet Aggregation Assay Following In Vivo Dosing
This protocol provides a method to assess the pharmacodynamic effect of a TXA2 receptor antagonist on platelet function after administration to an animal.
Materials:
-
This compound or other test antagonist
-
Vehicle control
-
Sprague-Dawley rats
-
Anesthetic
-
3.2% Sodium citrate (B86180) (anticoagulant)
-
U46619 (a stable TXA2 mimetic)
-
Platelet aggregometer and cuvettes
-
Centrifuge
Methodology:
-
Administer the test compound or vehicle to rats via the selected route (e.g., oral gavage).
-
At specified time points post-dosing, anesthetize the animals and collect whole blood via cardiac puncture into tubes containing sodium citrate.
-
Prepare Platelet-Rich Plasma (PRP) by centrifuging the blood at a low speed (e.g., 200 x g for 10 minutes).
-
Prepare Platelet-Poor Plasma (PPP) from the remaining blood by centrifuging at a high speed (e.g., 2000 x g for 15 minutes). The PPP will be used to set the 100% aggregation baseline.
-
Standardize the platelet count in the PRP if necessary.
-
Place PRP samples into the aggregometer cuvettes and allow them to equilibrate.
-
Initiate platelet aggregation by adding a pre-determined concentration of U46619.
-
Record the aggregation response over time.
-
Calculate the percentage inhibition of platelet aggregation in the treated groups relative to the vehicle control group.
Mandatory Visualizations
Diagram 1: this compound Mechanism of Action
References
- 1. Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacologyeducation.org [pharmacologyeducation.org]
- 3. Pharmacology of thromboxane A2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Critical Choice of Animal Models in Nanomedicine Safety Assessment: A Lesson Learned From Hemoglobin-Based Oxygen Carriers [frontiersin.org]
- 5. Effect of thromboxane A2 (TXA2) synthase inhibitor and TXA2 receptor antagonist alone and in combination on antigen-induced bronchoconstriction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vascular responses in vivo to 8-epi PGF(2alpha) in normal and hypercholesterolemic pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Unexpected side effects of Vapiprost Hydrochloride in rat models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may be encountering unexpected side effects during preclinical studies of Vapiprost Hydrochloride in rat models. Given that this compound is a discontinued (B1498344) Thromboxane A2 receptor (TBXA2R) antagonist, publicly available data is limited. The following information is based on the known pharmacology of TBXA2R antagonists and general principles of safety pharmacology in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive antagonist of the Thromboxane A2 receptor (TBXA2R). By blocking this receptor, it inhibits the action of Thromboxane A2, a potent mediator of vasoconstriction and platelet aggregation.
Q2: What are the expected therapeutic effects of a TBXA2R antagonist like this compound?
A2: The primary therapeutic targets for TBXA2R antagonists generally include cardiovascular and respiratory diseases where vasoconstriction and platelet aggregation are key pathological features. This includes conditions like pulmonary hypertension, thrombosis, and asthma.
Q3: Are there any known class-specific side effects of TBXA2R antagonists that might be observed in rat models?
A3: Yes, based on the mechanism of action, potential side effects could include alterations in hemostasis (prolonged bleeding time), cardiovascular parameters (hypotension), and renal function. It is also important to monitor for any unexpected off-target effects.
Q4: Why was the development of this compound discontinued?
A4: The development of this compound was discontinued by its initial developer, GSK Plc.[1] The specific reasons for discontinuation are not publicly available but could be related to efficacy, safety, or strategic portfolio decisions.
Troubleshooting Guides for Unexpected Side Effects
Issue 1: Unexplained Increase in Bleeding Time or Hemorrhagic Events
Potential Cause: This is a plausible on-target effect of TBXA2R antagonism, which plays a role in platelet aggregation and hemostasis. High doses or individual animal sensitivity could lead to excessive antiplatelet activity.
Troubleshooting Steps:
-
Dose-Response Assessment: If not already done, conduct a dose-response study to determine the threshold for this effect. Consider reducing the dose in subsequent experiments.
-
Platelet Function Assays: Perform ex vivo platelet aggregation assays using agonists like ADP or collagen to quantify the extent of platelet inhibition.
-
Coagulation Parameter Monitoring: Measure standard coagulation parameters such as prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT) to rule out effects on the coagulation cascade.
-
Necropsy and Histopathology: In case of mortality or severe morbidity, perform a thorough necropsy and histopathological examination of major organs to identify any sites of hemorrhage.
Issue 2: Significant and Unstable Hypotension Observed During Telemetry Monitoring
Potential Cause: Thromboxane A2 is a potent vasoconstrictor. Its antagonism by this compound can lead to vasodilation and a subsequent drop in blood pressure. This effect may be more pronounced in anesthetized animals or at higher dose levels.
Troubleshooting Steps:
-
Vehicle Control Comparison: Ensure that the observed hypotension is significantly different from the vehicle control group and is not an artifact of the experimental procedure (e.g., anesthesia, handling stress).
-
Cardiovascular Phenotyping: In addition to blood pressure, monitor heart rate and ECG parameters. Tachycardia may be a compensatory response to hypotension.
-
Dose Titration: Carefully titrate the dose to find a therapeutic window that minimizes significant hemodynamic effects.
-
Concomitant Medications: Be aware of any concomitant medications (e.g., anesthetics) that could also affect blood pressure and consider their potential interaction with this compound.
Issue 3: Alterations in Renal Function Biomarkers
Potential Cause: Thromboxane A2 can influence renal blood flow and glomerular filtration rate. Antagonism of TBXA2R may, therefore, lead to changes in renal hemodynamics and function.
Troubleshooting Steps:
-
Urinalysis: Collect urine samples to analyze for changes in volume, specific gravity, protein, and electrolytes.
-
Serum Biomarker Analysis: Measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) to assess glomerular filtration rate.
-
Histopathology of Kidneys: At the end of the study, perform a detailed histopathological examination of the kidneys to look for any morphological changes.
-
Hydration Status: Ensure that all animals are adequately hydrated, as dehydration can exacerbate potential renal effects.
Data Presentation
Table 1: Hypothetical Cardiovascular Effects of this compound in a Rat Telemetry Study
| Parameter | Vehicle Control (n=8) | Vapiprost HCl (1 mg/kg; n=8) | Vapiprost HCl (5 mg/kg; n=8) | Vapiprost HCl (10 mg/kg; n=8) |
| Mean Arterial Pressure (mmHg) | 105 ± 5 | 102 ± 6 | 90 ± 7 | 82 ± 8** |
| Heart Rate (bpm) | 350 ± 20 | 355 ± 22 | 380 ± 25 | 410 ± 30** |
| QTc Interval (ms) | 75 ± 5 | 76 ± 6 | 78 ± 5 | 80 ± 7 |
| *p < 0.05 vs. Vehicle Control; **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SD. |
Table 2: Hypothetical Effects of this compound on Hemostasis in Rats
| Parameter | Vehicle Control (n=8) | Vapiprost HCl (1 mg/kg; n=8) | Vapiprost HCl (5 mg/kg; n=8) | Vapiprost HCl (10 mg/kg; n=8) |
| Bleeding Time (seconds) | 150 ± 25 | 180 ± 30 | 240 ± 40 | 350 ± 55** |
| Platelet Aggregation (%) | 85 ± 5 | 70 ± 8 | 55 ± 10 | 40 ± 12 |
| *p < 0.05 vs. Vehicle Control; **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SD. |
Experimental Protocols
Protocol 1: In Vivo Cardiovascular Telemetry in Conscious Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Telemetry Implantation: Surgically implant telemetry transmitters (e.g., DSI PhysioTel™) for the measurement of blood pressure, heart rate, and ECG. Allow for a recovery period of at least one week.
-
Acclimatization: Acclimate the animals to the recording chambers for at least 48 hours prior to dosing.
-
Dosing: Administer this compound or vehicle via the intended clinical route (e.g., oral gavage, intravenous infusion).
-
Data Acquisition: Continuously record cardiovascular parameters for at least 24 hours post-dose.
-
Data Analysis: Analyze the data for changes in mean arterial pressure, heart rate, and ECG intervals (e.g., PR, QRS, QT). Correct the QT interval for heart rate (QTc) using a species-specific formula.
Protocol 2: Tail Bleeding Time Assay in Rats
-
Animal Model: Male Wistar rats (200-250g).
-
Dosing: Administer this compound or vehicle at various doses.
-
Procedure: At a specified time point post-dose (e.g., peak plasma concentration), anesthetize the rat. Make a standardized transverse incision 3 mm from the tip of the tail with a sterile scalpel blade.
-
Measurement: Gently blot the blood with filter paper every 15 seconds without touching the wound. The time from the incision until the cessation of bleeding for at least 30 seconds is recorded as the bleeding time.
-
Data Analysis: Compare the bleeding times between the treated and vehicle control groups.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for unexpected side effects.
References
Technical Support Center: Vapiprost Hydrochloride in Platelet Function Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Vapiprost Hydrochloride in platelet function analyzer (PFA) experiments.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during platelet function analysis with this compound. The guidance is presented in a question-and-answer format to directly resolve common problems.
Issue 1: Unexpectedly Long or "Non-Closure" PFA Results
Q: My PFA-100/200 is consistently showing prolonged closure times (CT) or non-closure, even at low concentrations of this compound. What are the potential causes and solutions?
A: Prolonged or non-closure PFA results when using this compound can stem from several factors, ranging from reagent preparation to pre-analytical variables.[1][2][3][4]
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| High Vapiprost Concentration | Verify the final concentration of Vapiprost in the assay. Perform a dose-response curve to determine the optimal concentration range. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) is minimal and does not independently affect platelet function. Run a solvent-only control. |
| Incorrect Reagent Preparation | Confirm that this compound was fully dissolved and properly diluted. Prepare fresh stock solutions. |
| Pre-analytical Variables | Ensure blood samples are collected and handled correctly. Factors like improper tube mixing, incorrect citrate (B86180) concentration, or delays in testing can impact results.[2][4] |
| Low Platelet Count or Hematocrit | Check the complete blood count of the donor sample. PFA results can be affected by low platelet counts (<100 x 10⁹/L) or low hematocrit (<35%).[5][6][7] |
Issue 2: High Variability in PFA Results Between Experiments
Q: I am observing significant variability in PFA closure times when repeating experiments with this compound. How can I improve the reproducibility of my results?
A: High variability in PFA results can be frustrating. Standardizing your experimental protocol and being mindful of pre-analytical factors are key to improving reproducibility.[2][6]
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Inconsistent Pre-incubation Time | Standardize the pre-incubation time of this compound with the blood sample before analysis. |
| Pre-analytical Variability | Use consistent blood collection and handling procedures. Ensure samples are tested within the recommended timeframe (typically within 4 hours).[2][3] |
| Lot-to-Lot Reagent Variation | If using different lots of this compound or PFA cartridges, perform validation studies to ensure consistency. |
| Instrument Performance | Run regular quality control checks on your PFA instrument according to the manufacturer's guidelines. |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions about the use of this compound in platelet function analysis.
Q1: What is the mechanism of action of this compound in platelets?
A1: this compound is a selective antagonist of the thromboxane (B8750289) A2 (TXA2) receptor, also known as the TP receptor.[8] In platelets, TXA2 is a potent agonist that, upon binding to its receptor, initiates a signaling cascade leading to platelet activation, shape change, and aggregation.[9][10][11] By blocking the TP receptor, this compound prevents these downstream effects of TXA2, thereby inhibiting platelet activation and aggregation.[12]
Q2: How should I prepare a stock solution of this compound?
Q3: What is the recommended storage condition for this compound solutions?
A3: For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles.
Q4: Which PFA cartridge should I use for my experiments with this compound?
A4: The choice of PFA cartridge depends on the experimental design.
-
Collagen/Epinephrine (Col/Epi) Cartridge: This cartridge is sensitive to the TXA2 pathway, as epinephrine-induced aggregation is partially dependent on TXA2 synthesis. Therefore, this compound is expected to prolong the closure time in this cartridge.[1][13]
-
Collagen/ADP (Col/ADP) Cartridge: This cartridge is less dependent on the TXA2 pathway.[1][13] Comparing the results from both cartridges can help to specifically assess the effect of TP receptor antagonism.
III. Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare a 10 mM Stock Solution:
-
Calculate the mass of this compound needed to prepare a 10 mM stock solution in a specified volume of DMSO.
-
Carefully weigh the required amount and dissolve it in the calculated volume of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot into single-use tubes and store at -20°C or -80°C.
-
-
Prepare Intermediate and Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in a suitable aqueous buffer (e.g., saline or HEPES buffer) to create working solutions at the desired concentrations for your dose-response experiments.
-
Protocol 2: Assessment of this compound Activity using a PFA-100/200
-
Blood Collection:
-
Collect whole blood from healthy, consenting donors who have not taken any anti-platelet medications for at least two weeks.
-
Use a 21-gauge needle and collect the blood into a 3.2% sodium citrate tube.
-
Gently invert the tube 3-5 times to ensure proper mixing with the anticoagulant.
-
Keep the blood at room temperature and use within 4 hours of collection.[2][4]
-
-
Pre-incubation:
-
In a separate microtube, add a small volume of your this compound working solution or vehicle control to the whole blood sample.
-
Incubate at room temperature for a standardized period (e.g., 15 minutes).
-
-
PFA Analysis:
-
Pipette 800 µL of the pre-incubated blood sample into the PFA cartridge reservoir.
-
Place the cartridge into the PFA instrument and initiate the measurement.
-
Record the closure time (CT) in seconds.
-
Perform each condition in duplicate or triplicate for statistical robustness.
-
IV. Data Presentation
Table 1: Example of a Dose-Response Study of this compound on PFA Closure Times
| Vapiprost Conc. (µM) | Replicate 1 CT (s) | Replicate 2 CT (s) | Replicate 3 CT (s) | Mean CT (s) | Std. Dev. |
| 0 (Vehicle Control) | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 |
CT: Closure Time; s: seconds
V. Visualizations
Diagram 1: Thromboxane A2 Signaling Pathway and this compound's Point of Action
Caption: Vapiprost HCl blocks the TP receptor, inhibiting TXA2-mediated platelet activation.
Diagram 2: Experimental Workflow for this compound Testing with a PFA
Caption: Workflow for assessing Vapiprost HCl's effect on platelet function using a PFA.
Diagram 3: Troubleshooting Logic for Unexpected PFA Results with this compound
Caption: A logical approach to troubleshooting unexpected PFA results with Vapiprost HCl.
References
- 1. Platelet Function Testing: PFA-100 [practical-haemostasis.com]
- 2. Effect of preanalytical time-delay on platelet function as measured by multiplate, PFA-100 and VerifyNow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 5. PFA-100 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 11. Thromboxane - Wikipedia [en.wikipedia.org]
- 12. Thromboxane receptors antagonists and/or synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pathology.vcu.edu [pathology.vcu.edu]
Technical Support Center: Improving the Oral Bioavailability of Vapiprost Hydrochloride
Welcome to the technical support center for Vapiprost Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in your experiments aimed at enhancing the oral bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a selective Thromboxane (B8750289) A2 (TXA2) receptor antagonist, also known as a TP prostanoid receptor antagonist.[1][2] It has been investigated for its potential role in managing conditions like deep vein thrombosis and other occlusive vascular diseases.[3][4] Its fundamental action is to block the effects of Thromboxane A2, a compound involved in platelet aggregation and smooth muscle contraction.[3] A summary of its key physicochemical properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₀H₄₀ClNO₄ | [5] |
| Molecular Weight | 514.1 g/mol | [2][5] |
| Parent Compound (Vapiprost) | C₃₀H₃₉NO₄ | [6] |
| Parent MW | 477.6 g/mol | [6] |
| Known Synonyms | GR 32191B, GR-32191 |[5][6] |
Q2: What is the mechanism of action for Vapiprost?
Vapiprost acts by selectively blocking the Thromboxane A2 (TXA2) receptor.[3] Normally, when TXA2 binds to its receptor on platelets and smooth muscle cells, it initiates a signaling cascade that leads to platelet aggregation and vasoconstriction. Vapiprost, by antagonizing this receptor, prevents these downstream effects.[3]
Q3: What are the likely causes of poor oral bioavailability for a molecule like this compound?
While specific data on Vapiprost's bioavailability is limited in the public domain, molecules with its characteristics often face several challenges:
-
Poor Aqueous Solubility: The large, complex structure of Vapiprost suggests it may be lipophilic, leading to low solubility in the aqueous environment of the gastrointestinal (GI) tract. This is a primary rate-limiting step for absorption for many drugs.[7][8]
-
Low Permeability: With a molecular weight over 500 g/mol , Vapiprost is a relatively large molecule. Molecules of this size can exhibit reduced passive diffusion across the intestinal epithelium.[9]
-
First-Pass Metabolism: Prostaglandin analogues are often subject to rapid metabolism in the gut wall and liver after absorption.[10] This "first-pass effect" can significantly reduce the amount of active drug that reaches systemic circulation.[8]
Troubleshooting & Experimental Guides
Problem: My initial formulation of Vapiprost shows very low drug exposure in preclinical animal models.
This is a common challenge. A systematic approach is needed to identify and overcome the rate-limiting barrier to absorption.
References
- 1. Pharmacokinetic and pharmacodynamic profiles of vapiprost, a selective, long-lasting thromboxane receptor antagonist, after single and multiple oral administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | C30H40ClNO4 | CID 6918029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Vapiprost | C30H39NO4 | CID 6918030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. asianpharmtech.com [asianpharmtech.com]
- 10. Pharmacokinetics of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Vapiprost Hydrochloride Degradation Product Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification and analysis of Vapiprost Hydrochloride degradation products. The following information is designed to troubleshoot common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for pharmaceutical compounds like this compound?
A1: Pharmaceutical compounds can degrade through several common pathways, including hydrolysis, oxidation, photolysis, and thermal degradation.[1][2] The specific pathway for this compound would depend on its chemical structure and the environmental conditions it is exposed to. For instance, ester or amide functional groups are susceptible to hydrolysis, while electron-rich moieties can be prone to oxidation.[1][3]
Q2: How can I initiate a study to identify the degradation products of this compound?
A2: A forced degradation study, also known as stress testing, is the standard approach to identify potential degradation products.[2][4] This involves subjecting the drug substance to harsh conditions such as acidic, basic, and neutral hydrolysis, oxidation, photolysis, and thermal stress to accelerate the degradation process.[4][5] The goal is to generate degradation products that might form under normal storage conditions over a longer period.
Q3: What analytical techniques are most suitable for identifying and quantifying this compound degradation products?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a widely used technique for separating and quantifying degradation products.[6][7] For structural elucidation and identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools.[8][9]
Q4: I am observing unexpected peaks in my chromatogram during the stability testing of this compound. What could be the cause?
A4: Unexpected peaks can arise from several sources:
-
Degradation products: These are the most likely cause if the peaks increase over time or under stress conditions.
-
Impurities from excipients: Interactions between the drug substance and excipients in the formulation can lead to new adducts or degradation products.[8]
-
Contamination: Contamination from solvents, glassware, or the instrument itself can introduce extraneous peaks.
-
Placebo artifacts: The formulation's excipients might degrade or be inherently present as peaks. It is crucial to analyze a placebo sample as a control.
Troubleshooting Guides
Issue 1: Poor resolution between this compound and its degradation products in HPLC.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Column Chemistry | Select a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to alter selectivity. |
| Suboptimal Mobile Phase Composition | Systematically vary the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the pH of the aqueous phase. A gradient elution may be necessary to resolve all peaks effectively.[3] |
| Incorrect Flow Rate or Temperature | Optimize the flow rate and column temperature. A lower flow rate or a different temperature can significantly impact resolution.[10] |
Experimental Protocol: HPLC Method Development for this compound
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Issue 2: Difficulty in identifying the structure of an unknown degradation product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Mass Spectrometry Data | Utilize high-resolution mass spectrometry (HRMS) like Q-TOF or Orbitrap to obtain accurate mass and elemental composition. Perform MS/MS fragmentation to get structural information.[6] |
| Co-eluting Peaks | Improve chromatographic separation to ensure the peak of interest is pure before MS analysis. |
| Lack of Reference Standards | If a potential structure is hypothesized, synthesize the compound to serve as a reference standard for confirmation by comparing retention times and mass spectra.[11] |
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study on this compound.
| Stress Condition | % Degradation of Vapiprost HCl | Major Degradation Product | % Formation of Major Degradant |
| Acid Hydrolysis (0.1N HCl, 60°C, 24h) | 15.2% | DP-1 | 12.5% |
| Base Hydrolysis (0.1N NaOH, 60°C, 8h) | 25.8% | DP-2 | 21.3% |
| Oxidative (3% H₂O₂, RT, 24h) | 18.5% | DP-3 | 16.1% |
| Thermal (80°C, 48h) | 8.3% | DP-1 | 6.9% |
| Photolytic (ICH Q1B, 7 days) | 5.1% | DP-4 | 4.2% |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API – Oriental Journal of Chemistry [orientjchem.org]
- 5. annexpublishers.com [annexpublishers.com]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. Identification and control of a degradation product in Avapro film-coated tablet: low dose formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ChemPap-2021-75-5739--Development of methodology for the study of API sensitivity [uanlch.vscht.cz]
- 11. pharmaffiliates.com [pharmaffiliates.com]
How to prevent Vapiprost Hydrochloride precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of Vapiprost Hydrochloride in aqueous solutions. The following information is intended to support in-vitro research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
This compound is a selective antagonist of the Thromboxane A2 (TP) receptor, a member of the prostanoid receptor family.[1] It is a small molecule with the chemical formula C₃₀H₃₉NO₄•HCl.[1] Like many hydrochloride salts of weakly basic compounds, this compound's solubility in aqueous solutions can be limited and highly dependent on the solution's physicochemical properties. Precipitation can lead to inaccurate dosing, reduced bioavailability in in-vitro assays, and inconsistent experimental results.
Q2: What are the primary factors that influence the solubility of this compound?
Several factors can significantly impact the stability and solubility of this compound in aqueous solutions:
-
pH: The pH of the solution is a critical factor. As a hydrochloride salt of a weakly basic drug, this compound is generally more soluble in acidic conditions (lower pH) where the molecule is protonated. In neutral or alkaline solutions, it may convert to its less soluble free base form, leading to precipitation.
-
Temperature: Temperature can affect solubility. While for many compounds solubility increases with temperature, the effect on this compound should be determined empirically. For some hydrochloride salts, cooling can actually suppress disproportionation and precipitation.
-
Choice of Buffer and Ionic Strength: The composition and ionic strength of the buffer system can influence solubility. Some buffer components may interact with the drug molecule, and high ionic strength can sometimes decrease solubility (the "salting-out" effect).
-
Presence of Excipients: The addition of solubilizing agents, such as co-solvents, surfactants, or complexing agents, can significantly enhance the aqueous solubility of this compound.
Q3: What are some general strategies to prevent this compound precipitation?
To maintain this compound in solution, consider the following strategies:
-
pH Adjustment: Maintain a sufficiently acidic pH (e.g., pH 4-6) to ensure the compound remains in its more soluble protonated form. The optimal pH should be determined experimentally.
-
Use of Co-solvents: Incorporating organic co-solvents like ethanol, DMSO, or polyethylene (B3416737) glycols (PEGs) can increase the solubility of hydrophobic compounds.
-
Addition of Surfactants: Non-ionic surfactants such as Polysorbate 80 (Tween® 80) or Polysorbate 20 (Tween® 20) can form micelles that encapsulate the drug, increasing its apparent solubility.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their solubility in aqueous solutions.[2]
-
Use of Polymeric Precipitation Inhibitors: Polymers like polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC) can help maintain a supersaturated state and inhibit the precipitation of the drug from the solution.
Troubleshooting Guide: this compound Precipitation
This guide addresses common issues encountered during the preparation and use of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dissolution in aqueous buffer. | The pH of the buffer is too high, causing the conversion of the hydrochloride salt to its less soluble free base. | Prepare the initial stock solution in a suitable organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer. Alternatively, dissolve the compound directly in a buffer with a lower pH (e.g., pH 4.0-5.0). |
| Cloudiness or precipitation observed after a short period of storage. | The solution is supersaturated and thermodynamically unstable. The compound may be slowly crystallizing out of the solution. | Add a precipitation inhibitor such as PVP or HPMC to the formulation. Consider storing the solution at a lower temperature (e.g., 2-8 °C), as this can sometimes slow down precipitation kinetics. |
| Precipitation occurs when the this compound solution is added to cell culture media. | The pH of the cell culture medium (typically around 7.4) is causing the drug to precipitate. The presence of proteins and other components in the media may also affect solubility. | Increase the final concentration of the organic co-solvent (e.g., DMSO) in the final assay, ensuring it remains below cytotoxic levels (typically <0.5%). Prepare a more concentrated stock solution to minimize the volume added to the media. Consider using a formulation with a solubilizing excipient like a cyclodextrin. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes a general method for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), analytical grade
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile amber glass vial or polypropylene tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used to aid dissolution if necessary, but the thermal stability of the compound should be considered.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Aqueous Solubility at Different pH Values
This protocol outlines a method to determine the equilibrium solubility of this compound in various aqueous buffers.
Materials:
-
This compound powder
-
A series of aqueous buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4)
-
Amber glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Add an excess amount of this compound powder to a series of amber glass vials, each containing a known volume of a specific pH buffer.
-
Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable solvent for HPLC analysis.
-
Quantify the concentration of this compound in the supernatant using a validated HPLC method with a standard curve.
-
The determined concentration represents the equilibrium solubility of this compound at that specific pH and temperature.
Quantitative Data Summary
The following table provides a hypothetical example of solubility data that could be generated using Protocol 2. Note: These are not experimentally determined values for this compound and should be replaced with actual experimental data.
| pH of Aqueous Buffer | Solubility at 25°C (µg/mL) | Solubility at 37°C (µg/mL) |
| 4.0 | > 1000 | > 1000 |
| 5.0 | 500 | 750 |
| 6.0 | 100 | 150 |
| 7.0 | < 10 | < 15 |
| 7.4 | < 5 | < 10 |
Visualizations
Signaling Pathway of the Thromboxane A2 (TP) Receptor
This compound acts as an antagonist at the TP receptor. The binding of the natural ligand, Thromboxane A2 (TXA2), to the TP receptor initiates a signaling cascade that leads to platelet activation and vasoconstriction. Vapiprost blocks this pathway.
Caption: Simplified signaling pathway of the Thromboxane A2 (TP) receptor and the inhibitory action of this compound.
Experimental Workflow: Assessing this compound Efficacy in Platelet Aggregation
This workflow outlines the key steps to evaluate the inhibitory effect of this compound on platelet aggregation induced by a TP receptor agonist.
Caption: Experimental workflow for evaluating the anti-platelet aggregation activity of this compound.
References
Technical Support Center: Overcoming Resistance to Vapiprost Hydrochloride
Disclaimer: Vapiprost Hydrochloride is a hypothetical compound developed for illustrative purposes within this technical support guide. The information, protocols, and data presented are based on established principles of acquired drug resistance in cancer cell lines and are intended to serve as a comprehensive resource for researchers facing similar challenges with experimental therapeutics.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to this compound, is now showing a diminished response. What is the likely cause?
A1: This is a common phenomenon known as acquired resistance. Over time and with continuous exposure, cancer cells can develop mechanisms to evade the effects of a drug.[1][2] For this compound, which targets the VAPI-R signaling pathway, resistance could stem from several factors, including mutations in the VAPI-R target, activation of alternative "bypass" signaling pathways, or increased drug efflux, which reduces the intracellular concentration of the compound.[3][4]
Q2: How can I definitively confirm that my cell line has developed resistance to this compound?
A2: The standard method to confirm and quantify drug resistance is to determine the half-maximal inhibitory concentration (IC50).[5] By performing a dose-response assay on both your potentially resistant cell line and the original, sensitive parental line, you can compare their IC50 values. A significant increase in the IC50 value for the treated line is a clear indicator of acquired resistance.[5]
Q3: What are the initial troubleshooting steps if I suspect my cell line is becoming resistant?
A3: First, ensure the integrity of your experiment by:
-
Cell Line Authentication: Verify the identity of your cell line through methods like Short Tandem Repeat (STR) profiling to rule out cross-contamination.
-
Mycoplasma Contamination Check: Mycoplasma can alter cellular responses to drugs.[6] Regular testing is crucial.
-
Compound Integrity: Confirm the concentration and stability of your this compound stock solution.
-
Culture Conditions: Ensure consistent cell culture practices, as variations in passaging number, confluency, and media formulation can influence experimental outcomes.[7]
Q4: What are the common molecular mechanisms that could be driving resistance to this compound?
A4: Based on its hypothetical action as a VAPI-R inhibitor, likely mechanisms include:
-
Target Alteration: A mutation in the VAPI-R gene could prevent this compound from binding effectively.
-
Bypass Pathway Activation: Cells may upregulate parallel signaling pathways to compensate for the inhibition of VAPI-R, thus maintaining proliferation and survival.[3][4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its effective concentration at the target site.[2]
-
Epithelial-to-Mesenchymal Transition (EMT): Some cells undergo a phenotypic switch known as EMT, which can be associated with decreased reliance on the original signaling pathway.[8]
Troubleshooting Guides
Problem: A significant increase in the IC50 of this compound is observed in my cell line.
This guide provides a systematic approach to investigating the underlying cause of resistance.
Step 1: Quantify the Level of Resistance
-
Action: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of this compound concentrations on both the parental and suspected resistant cell lines.
-
Expected Outcome: A rightward shift in the dose-response curve and a significantly higher IC50 value for the resistant line compared to the parental line.
Step 2: Investigate the Mechanism of Resistance
The following table outlines potential mechanisms and the experimental approaches to investigate them:
| Potential Mechanism | Experimental Approach | Expected Result in Resistant Cells |
| Target Alteration | Sanger or Next-Generation Sequencing (NGS) of the VAPI-R gene. | Identification of a mutation in the VAPI-R gene that is absent in the parental cell line. |
| Bypass Pathway Activation | Western Blot analysis for key signaling proteins (e.g., p-AKT, p-ERK, p-MET). | Increased phosphorylation of proteins in alternative pathways, even in the presence of this compound. |
| Increased Drug Efflux | qPCR or Western Blot for ABC transporter proteins (e.g., MDR1/ABCB1). | Upregulation of MDR1/ABCB1 mRNA or protein levels. |
Step 3: Strategies to Overcome Resistance
-
Combination Therapy: If a bypass pathway is activated, consider co-treating the resistant cells with this compound and an inhibitor of the identified bypass pathway.
-
Efflux Pump Inhibition: If increased drug efflux is the cause, co-administration with a known ABC transporter inhibitor (e.g., Verapamil) may restore sensitivity.
-
Alternative Therapeutics: If a target mutation is present, a different inhibitor that can bind to the mutated VAPI-R or a drug targeting a downstream component of the pathway may be effective.
Data Presentation
Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental Cell Line | 50 | 1 |
| Resistant Sub-line 1 | 550 | 11 |
| Resistant Sub-line 2 | 1200 | 24 |
Table 2: Gene Expression Analysis in Parental vs. Resistant Cell Lines
| Gene | Fold Change in mRNA Expression (Resistant vs. Parental) |
| VAPI-R | 1.2 |
| ABCB1 (MDR1) | 8.5 |
| MET | 6.2 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and treat the cells for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot Analysis for Protein Expression and Phosphorylation
-
Cell Lysis: Treat parental and resistant cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies (e.g., anti-VAPI-R, anti-p-AKT, anti-AKT, anti-MDR1, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: Hypothetical VAPI-R signaling pathway and mechanisms of resistance.
Caption: Workflow for investigating this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Mechanisms and insights into drug resistance in cancer [frontiersin.org]
- 4. medscape.com [medscape.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 8. Mechanisms of acquired tumor drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Vapiprost Hydrochloride Dosage Adjustment for Animal Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining and adjusting the dosage of Vapiprost Hydrochloride, a Thromboxane (B8750289) A2 receptor (TBXA2R) antagonist, for various animal species. Given that this compound is a novel compound, this guide focuses on the fundamental principles of dose-finding and extrapolation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule drug that acts as a Thromboxane A2 receptor (TBXA2R) antagonist.[1][2] The thromboxane A2 receptor is involved in processes such as platelet aggregation and vasoconstriction. By blocking this receptor, this compound is investigated for its potential therapeutic effects in cardiovascular, immune system, and respiratory diseases.[2]
Q2: I cannot find established dosages for this compound in my animal model. Where do I start?
For a novel compound like this compound, it is unlikely that established dosages for all animal models are publicly available. The recommended approach is to start with a dose-ranging study.[3][4] This involves testing a wide range of doses, starting from a very low, likely sub-therapeutic dose, and gradually increasing it to identify a safe and effective range. Information from in vitro studies (e.g., IC50 or EC50 values) can help in estimating a starting dose, though direct extrapolation is often not accurate.[3]
Q3: How can I extrapolate a known dose from one animal species to another?
Allometric scaling is a common method used to estimate equivalent doses between different animal species based on their body surface area or body weight.[5][6][7][8] This method is based on the principle that many physiological and metabolic processes scale with body size in a predictable manner.[6] The Human Equivalent Dose (HED) can be calculated from an animal dose using established conversion factors.[6]
Q4: What are the key considerations when planning a dose-finding study?
When planning a dose-finding study for this compound, several factors should be considered:
-
Animal Model: The choice of animal species should be relevant to the research question.
-
Route of Administration: The route (e.g., oral, intravenous, intraperitoneal) should be chosen based on the compound's properties and the intended clinical application.[3]
-
Dose Levels: A sufficient number of dose groups should be included to identify a dose-response relationship.[4]
-
Monitoring: Animals should be closely monitored for both therapeutic effects and any signs of toxicity.[9]
-
Pharmacokinetics (PK): Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for determining the dosing frequency.[4]
Troubleshooting Guide
Problem: No observable effect at the tested doses.
-
Possible Cause: The administered doses are too low.
-
Solution: If no signs of toxicity were observed, consider cautiously escalating the dose.
-
-
Possible Cause: Poor bioavailability of the compound.
-
Solution: Investigate alternative routes of administration (e.g., from oral to intravenous) or consider reformulating the compound to improve its solubility and absorption.[3]
-
-
Possible Cause: Rapid metabolism or clearance of the compound.
-
Solution: Conduct pharmacokinetic studies to determine the compound's half-life and adjust the dosing frequency accordingly.[3]
-
Problem: Signs of toxicity or adverse effects are observed.
-
Possible Cause: The administered doses are too high.
-
Solution: Immediately reduce the dose or discontinue the study in the affected animals. The highest dose at which no adverse effects are observed is known as the No-Observed-Adverse-Effect-Level (NOAEL).[4]
-
-
Possible Cause: Off-target effects of the compound.
-
Solution: Further in vitro profiling may be necessary to understand the compound's full pharmacological profile.
-
Problem: High variability in response between animals in the same dose group.
-
Possible Cause: Inconsistent dosing technique or formulation.
-
Solution: Ensure that the dosing procedure is standardized and that the drug formulation is homogeneous.
-
-
Possible Cause: Biological variability between animals.
-
Solution: Increase the number of animals per group to improve statistical power.[3]
-
Data Presentation
Table 1: Allometric Scaling Factors for Dose Conversion Between Species
This table provides the factors to convert a dose in mg/kg from one species to another, based on body surface area. To convert from species A to species B, multiply the dose of species A by the factor in the corresponding cell.
| From/To | Mouse (20g) | Rat (150g) | Rabbit (1.5kg) | Dog (10kg) | Human (60kg) |
| Mouse (20g) | 1 | 0.5 | 0.25 | 0.125 | 0.08 |
| Rat (150g) | 2 | 1 | 0.5 | 0.25 | 0.16 |
| Rabbit (1.5kg) | 4 | 2 | 1 | 0.5 | 0.32 |
| Dog (10kg) | 8 | 4 | 2 | 1 | 0.5 |
| Human (60kg) | 12.5 | 6.25 | 3.125 | 2 | 1 |
Note: These are approximate conversion factors and the actual dose may need to be optimized experimentally.
Experimental Protocols
Protocol 1: Dose Range-Finding Study in Mice
-
Objective: To determine the maximum tolerated dose (MTD) and identify a preliminary therapeutic range for this compound in mice.
-
Animals: Healthy, 8-week-old C57BL/6 mice.
-
Groups: Assign 3-5 mice per group. Include a vehicle control group and at least 5 dose groups (e.g., 0.1, 1, 10, 50, 100 mg/kg).
-
Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Monitoring: Observe the animals for clinical signs of toxicity, changes in body weight, and any behavioral changes at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose).
-
Endpoint: The study is typically concluded after a few days. The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.
Visualizations
Caption: Workflow for establishing a this compound dosage for a target animal species.
Caption: Simplified signaling pathway of the Thromboxane A2 receptor and the inhibitory action of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Can Animal Scales Help with Dosage Calculations for Medications? [barnworld.com]
- 6. allucent.com [allucent.com]
- 7. jbclinpharm.org [jbclinpharm.org]
- 8. chemsafetypro.com [chemsafetypro.com]
- 9. research.olemiss.edu [research.olemiss.edu]
Validation & Comparative
Vapiprost Hydrochloride Versus Aspirin: A Comparative Guide to Antiplatelet Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiplatelet activities of Vapiprost (B1682828) Hydrochloride and aspirin (B1665792), focusing on their mechanisms of action, and supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the distinct and overlapping properties of these two antiplatelet agents.
Executive Summary
Vapiprost Hydrochloride and aspirin both exhibit antiplatelet effects but through different mechanisms. Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, thereby blocking the production of thromboxane (B8750289) A2 (TXA2). This compound acts as a selective and long-lasting antagonist of the thromboxane A2 (TXA2) receptor. While both drugs ultimately interfere with the TXA2 signaling pathway crucial for platelet aggregation, their distinct modes of action result in different pharmacological profiles. This guide presents a compilation of in vivo and human study data to highlight these differences.
Mechanism of Action
This compound: Thromboxane A2 Receptor Antagonist
This compound competitively binds to and blocks the thromboxane A2 (TXA2) receptor on the surface of platelets. This prevents the binding of endogenous TXA2, a potent platelet agonist, thereby inhibiting TXA2-mediated platelet activation and aggregation.
Aspirin: Cyclooxygenase-1 (COX-1) Inhibitor
Aspirin acts by irreversibly acetylating a serine residue in the active site of the cyclooxygenase-1 (COX-1) enzyme within platelets. This acetylation permanently deactivates the enzyme, preventing the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor of thromboxane A2 (TXA2). Since platelets lack a nucleus, they cannot synthesize new COX-1 enzyme, and the inhibitory effect of aspirin lasts for the entire lifespan of the platelet (approximately 7-10 days).
Signaling Pathway Diagrams
Comparative Experimental Data
The following tables summarize quantitative data from a comparative in vivo study in hamsters and from separate human clinical studies.
In Vivo Animal Study: Vapiprost vs. Aspirin
This study compared the effects of intravenously administered this compound and aspirin on photochemically-induced thrombus formation in the hamster femoral artery.
Table 1: Antithrombotic Effects in a Hamster Model
| Treatment Group | Dose (mg/kg, i.v.) | Time to Occlusion (minutes) |
| Control | - | 10.2 ± 1.1 |
| Vapiprost HCl | 0.3 | 15.8 ± 2.3 |
| 1.0 | 25.4 ± 3.1 | |
| 3.0 | 35.1 ± 4.5 | |
| Aspirin | 1.0 | 14.9 ± 2.0 |
| 3.0 | 22.6 ± 2.8 | |
| 10.0 | 30.5 ± 3.9 |
Table 2: Ex Vivo Platelet Aggregation in Hamsters (collagen-induced)
| Treatment Group | Dose (mg/kg, i.v.) | Inhibition of Aggregation (%) |
| Vapiprost HCl | 3.0 | ~100% |
| Aspirin | 10.0 | ~100% |
Note: The study reported complete inhibition of platelet aggregation as measured by the conventional optical density method at the highest doses of both drugs. However, using a more sensitive laser-light scattering method, small aggregate formation was still detected with both Vapiprost and aspirin.[1]
Table 3: Bleeding Time in Hamsters
| Treatment Group | Dose (mg/kg, i.v.) | Bleeding Time (seconds) |
| Control | - | 125 ± 15 |
| Vapiprost HCl | 3.0 | 185 ± 25 |
| Aspirin | 10.0 | 190 ± 30 |
Note: The prolongation of bleeding time was not statistically significant at the doses tested in this particular study.[2]
Human Studies Data
Table 4: this compound in Healthy Human Volunteers
| Parameter | Dose (oral) | Result |
| Platelet Aggregation (U-46619 induced) | 5, 10, 20 mg | Complete inhibition at 2 hours post-administration for all doses. Significant inhibition lasted 24-36 hours.[3] |
| Bleeding Time | 10 mg | Slight prolongation at 2 and 8 hours.[3] |
| 20 mg | Slight prolongation at 2 and 8 hours.[3] |
Table 5: Aspirin in Human Subjects (Representative Data)
| Parameter | Dose (oral) | Result |
| Platelet Aggregation (Arachidonic Acid induced) | 81 mg/day | 97% inhibition.[4] |
| 325 mg/day | 96% inhibition.[4] | |
| Platelet Aggregation (Collagen induced) | 81 mg/day | 60% inhibition.[4] |
| 325 mg/day | 62% inhibition.[4] | |
| Bleeding Time | 325 mg | Mean prolongation of 2.1 minutes from a baseline of 5.2 minutes.[5] |
| 1.2 g/day | Baseline: 4.18 min; Post-treatment: 6.27 min.[6] | |
| 3.6 g/day | Baseline: 4.18 min; Post-treatment: 6.43 min.[6] |
Experimental Protocols
In Vivo Thrombus Formation (Hamster Model)
This protocol describes a method for inducing and evaluating arterial thrombosis in hamsters.
-
Animal Preparation: Male hamsters are anesthetized with an intraperitoneal injection of sodium pentobarbital.[2]
-
Surgical Procedure: The femoral artery is exposed and isolated.[2]
-
Drug Administration: this compound, aspirin, or a vehicle control is administered as an intravenous bolus 10 minutes prior to thrombus induction.[2]
-
Thrombus Induction: A photosensitive dye (e.g., Rose Bengal) is injected intravenously. The exposed femoral artery is then irradiated with a green light source to induce endothelial injury and subsequent thrombus formation.[2]
-
Measurement: The time to complete arterial occlusion is measured using a flowmeter.[2]
Ex Vivo Platelet Aggregation
This protocol outlines the general procedure for measuring platelet aggregation in response to an agonist.
-
Blood Collection: Whole blood is collected from the subject (human or animal) into a tube containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.
-
Platelet Aggregometry: The PRP is placed in an aggregometer, and a baseline light transmittance is established.
-
Agonist Addition: An aggregating agent, such as collagen, arachidonic acid, or a TXA2 analog (e.g., U-46619), is added to the PRP.
-
Measurement: As platelets aggregate, the turbidity of the PRP decreases, and light transmittance increases. The change in light transmittance over time is recorded to determine the extent and rate of aggregation.
Bleeding Time Measurement
This protocol describes a common method for assessing in vivo hemostasis.
-
Incision: A standardized incision is made on a vascularized area (e.g., the forearm in humans, the tail in rodents).
-
Blotting: The blood from the incision is gently blotted with filter paper at regular intervals (e.g., every 30 seconds) without disturbing the forming clot.
-
Measurement: The time from the initial incision until bleeding ceases is recorded as the bleeding time.[5]
Conclusion
This compound and aspirin are both effective antiplatelet agents that target the thromboxane A2 pathway, a critical mediator of platelet aggregation. Aspirin acts upstream by irreversibly inhibiting the production of TXA2, while this compound acts downstream by blocking the TXA2 receptor. The available data suggests that both drugs can achieve significant inhibition of platelet aggregation. The choice between these agents in a research or clinical setting would depend on the desired duration of action, reversibility, and specific aspects of the TXA2 pathway being investigated. Further head-to-head clinical trials in humans would be beneficial to fully elucidate the comparative efficacy and safety profiles of these two compounds.
References
- 1. Comparative antiplatelet effects of aspirin, vapiprost and GR144053, a GPIIb/IIIa antagonist, with a special reference to the role of platelet microaggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative antiplatelet effects of aspirin, vapiprost and GR144053, a GPIIb/IIIa antagonist, with a special reference to the role of platelet microaggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic profiles of vapiprost, a selective, long-lasting thromboxane receptor antagonist, after single and multiple oral administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet inhibition by low-dose aspirin is not influenced by body mass or weight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The bleeding time response to aspirin. Identifying the hyperresponder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aspirin-induced prolongation of bleeding time and perioperative blood loss - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Vapiprost Hydrochloride and Clopidogrel in Antiplatelet Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of Vapiprost Hydrochloride and clopidogrel (B1663587), two antiplatelet agents with distinct mechanisms of action. While clopidogrel is a widely prescribed thienopyridine, this compound, a selective thromboxane (B8750289) A2 (TP) receptor antagonist, represents an alternative therapeutic strategy. Due to the discontinued (B1498344) clinical development of this compound, this comparison relies on its established mechanism of action and preclinical findings for its drug class, contrasted with the extensive clinical data available for clopidogrel.
Mechanism of Action: Two Divergent Pathways to Platelet Inhibition
The antiplatelet effects of this compound and clopidogrel are achieved through the modulation of different signaling pathways involved in platelet activation and aggregation.
This compound acts as a direct antagonist of the thromboxane A2 (TP) receptor. Thromboxane A2, a potent platelet agonist, is synthesized and released by activated platelets, leading to further platelet activation, vasoconstriction, and amplification of the thrombotic response. By blocking the TP receptor, this compound is expected to inhibit these downstream effects.
Clopidogrel , on the other hand, is a prodrug that requires metabolic activation in the liver to its active form.[1] This active metabolite irreversibly inhibits the P2Y12 subtype of the ADP receptor on the platelet surface.[1][2][3] Adenosine diphosphate (B83284) (ADP) is another key platelet agonist that, upon binding to the P2Y12 receptor, initiates a signaling cascade that leads to platelet activation and aggregation.[2]
Comparative Efficacy and Safety Profile
Direct comparative studies between this compound and clopidogrel are unavailable. The following table summarizes the expected and established effects based on their mechanisms of action and available data for clopidogrel.
| Parameter | This compound (Expected Effects) | Clopidogrel (Established Effects) |
| Platelet Aggregation Inhibition | Inhibition of thromboxane A2-induced platelet aggregation. | Inhibition of ADP-induced platelet aggregation.[2][3] |
| Vasodilation | Potential for vasodilation by counteracting thromboxane A2-induced vasoconstriction. | Limited direct vasodilatory effects. |
| Onset of Action | Rapid, as it is a direct receptor antagonist. | Slow, requires metabolic activation (a loading dose is often administered for a more rapid effect).[1] |
| Reversibility | Reversible, as it is a competitive antagonist. | Irreversible, the effect lasts for the lifespan of the platelet (7-10 days).[4] |
| Metabolism | Information not widely available. | Prodrug requiring hepatic metabolism, primarily by CYP2C19.[3] |
| Drug-Drug Interactions | Potential for interactions with other drugs affecting the same metabolic pathways (data limited). | Known interactions with CYP2C19 inhibitors (e.g., some proton pump inhibitors).[1] |
| Bleeding Risk | Expected to increase bleeding risk. | Increased risk of bleeding is a major side effect.[5] |
| Other Reported Side Effects | Data not available due to discontinued development. | Dyspnea, rash, diarrhea, and in rare cases, thrombotic thrombocytopenic purpura (TTP).[5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy and safety of antiplatelet agents.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To measure the in vitro effect of a compound on platelet aggregation in response to various agonists.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy, drug-free donors into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant.
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.
-
The remaining blood is centrifuged at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
-
Assay Procedure:
-
The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
Aliquots of PRP are pre-incubated with either the test compound (this compound or the active metabolite of clopidogrel) or a vehicle control at 37°C.
-
A platelet agonist (e.g., ADP for clopidogrel, or a thromboxane A2 analogue like U46619 for this compound) is added to the PRP to induce aggregation.
-
The change in light transmission through the sample is recorded over time as platelets aggregate.
-
-
Data Analysis: The maximum percentage of aggregation is determined, and dose-response curves are generated to calculate the IC50 (the concentration of the compound that inhibits 50% of the maximal aggregation).
In Vitro Vasodilation Assay (Wire Myography)
Objective: To assess the direct effect of a compound on the contractility of isolated blood vessels.
Methodology:
-
Tissue Preparation: Segments of arteries (e.g., rat mesenteric arteries) are dissected and mounted on two small wires in a myograph chamber.
-
Experimental Setup: The myograph chamber is filled with a physiological salt solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. The vessel is stretched to its optimal resting tension.
-
Assay Procedure:
-
The vessel is pre-constricted with a vasoconstrictor agent (e.g., phenylephrine (B352888) or a thromboxane A2 analogue).
-
Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the chamber.
-
Changes in isometric tension are recorded.
-
-
Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction, and concentration-response curves are plotted to determine the potency (EC50) and efficacy (maximum relaxation) of the compound.
Bleeding Time Assay (Mouse Tail Transection)
Objective: To evaluate the in vivo effect of a compound on hemostasis.
Methodology:
-
Animal Model: Mice are administered the test compound or a vehicle control via an appropriate route (e.g., oral gavage).
-
Procedure:
-
After a specified time, the mouse is anesthetized.
-
A small, standardized segment (e.g., 3 mm) of the distal tail is transected with a scalpel.
-
The tail is immediately immersed in warm saline (37°C).
-
-
Measurement: The time from transection until the cessation of bleeding for a defined period (e.g., 30 seconds) is recorded. A cutoff time is typically set (e.g., 15 minutes).
-
Data Analysis: The bleeding times of the treated group are compared to the vehicle control group to determine if the compound significantly prolongs bleeding.
Conclusion
This compound and clopidogrel represent two distinct approaches to inhibiting platelet function. This compound's mechanism as a TP receptor antagonist suggests it would be effective against thromboxane A2-mediated platelet activation and vasoconstriction. In contrast, clopidogrel's well-documented efficacy stems from its irreversible inhibition of the P2Y12 ADP receptor.
The lack of extensive clinical data for this compound makes a direct, evidence-based comparison of clinical outcomes with clopidogrel impossible. However, the differing mechanisms of action suggest potential differences in their efficacy profiles, particularly concerning the relative importance of the thromboxane A2 and ADP pathways in various thrombotic conditions. Furthermore, the reversible nature of this compound could offer an advantage in situations where a shorter duration of antiplatelet effect is desired. Future research into novel antiplatelet agents may explore the therapeutic potential of targeting the thromboxane A2 pathway, either alone or in combination with other antiplatelet therapies.
References
- 1. Tail bleeding time [bio-protocol.org]
- 2. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 5. plateletservices.com [plateletservices.com]
A Comparative Guide to EP3 Receptor Antagonists: Profiling Vapiprost Hydrochloride Against Key Competitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Vapiprost Hydrochloride with other selective antagonists of the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 3 (EP3). The EP3 receptor, a G-protein coupled receptor, is a critical mediator in a wide array of physiological and pathological processes, including thrombosis, cardiovascular diseases, and pain, making its antagonists promising therapeutic agents. This document offers an objective analysis of their performance based on available experimental data, presents detailed experimental methodologies, and visualizes key biological and experimental frameworks.
Introduction to EP3 Receptor Antagonism
The EP3 receptor is activated by its endogenous ligand, PGE2, and primarily signals through the Gαi protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is implicated in platelet aggregation, vasoconstriction, and the modulation of neurotransmitter release. Consequently, antagonists that selectively block the EP3 receptor are of significant interest for the development of novel therapeutics with potentially improved safety profiles, particularly in the context of antiplatelet therapies where bleeding risk is a major concern.
Comparative Analysis of EP3 Receptor Antagonists
Initial investigations into "this compound" revealed that this compound is primarily characterized as a thromboxane (B8750289) A2 receptor modulator rather than a selective EP3 receptor antagonist[1]. Therefore, for a relevant and scientifically accurate comparison, this guide will focus on three well-characterized, selective EP3 receptor antagonists: L-798,106 , DG-041 , and ONO-AE3-240 .
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key pharmacological parameters of L-798,106, DG-041, and ONO-AE3-240, providing a quantitative basis for their comparison.
Table 1: In Vitro Binding Affinity and Selectivity
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Selectivity vs. Other Prostanoid Receptors (Ki, nM) | Organism/Assay |
| L-798,106 | Human EP3 | 0.3 | EP1: >5000, EP2: >5000, EP4: 916 | Human recombinant receptors |
| DG-041 | Human EP3 | Not explicitly provided as Ki, but high affinity is noted[2] | IC50 (nM) - EP1: 486, DP1: 131, TP: 742 | Human recombinant receptors (binding and FLIPR assays) |
| ONO-AE3-240 | Human EP3 | Data not available | Selective for EP3[3][4][5] | Human oral carcinoma cells |
Table 2: In Vitro Functional Activity
| Compound | Assay Type | Potency (IC50, nM) | Cell Line |
| L-798,106 | Inhibition of PGE2-induced effects | Not explicitly provided | SK-BR-3 breast cancer cells[5] |
| DG-041 | Inhibition of PGE2-induced platelet aggregation | 4.6 (binding), 8.1 (FLIPR)[2] | Human platelets |
| ONO-AE3-240 | Inhibition of cell growth | Not explicitly provided | Ca9-22 oral squamous carcinoma cells[4] |
Table 3: In Vivo Efficacy and Pharmacokinetics
| Compound | Animal Model | Efficacy | Pharmacokinetic Profile |
| L-798,106 | Mouse model of myocardial infarction | Improved cardiac function[6] | Data not available |
| DG-041 | Murine thrombosis models (FeCl3-induced) | Reduced thrombosis without increasing bleeding time[2][7][8] | Rat: t1/2 ~2.7-4.1 h (IV/oral) |
| ONO-AE3-240 | Mouse model of oral carcinogenesis | Inhibited tumor growth[4] | Data not available |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the methods used to characterize these compounds, the following diagrams, generated using Graphviz, illustrate the EP3 receptor signaling pathway and a typical experimental workflow.
Experimental Protocols
Radioligand Binding Assay for EP3 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the EP3 receptor and its selectivity against other prostanoid receptors.
Materials:
-
Membrane preparations from cells expressing the human EP3 receptor (or other prostanoid receptors for selectivity profiling).
-
Radioligand, typically [3H]PGE2.
-
Test compounds (e.g., L-798,106, DG-041) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In each well of a 96-well plate, combine the membrane preparation, [3H]PGE2 (at a concentration near its Kd), and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (excess of a known non-labeled EP3 ligand).
-
Equilibration: Incubate the plates at room temperature for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cellular cAMP Functional Assay
Objective: To determine the functional potency (IC50) of an EP3 receptor antagonist by measuring its ability to reverse the agonist-induced inhibition of cAMP production.
Materials:
-
Cells stably expressing the human EP3 receptor (e.g., CHO-K1 or HEK293 cells).
-
EP3 receptor agonist (e.g., sulprostone).
-
Test antagonists at various concentrations.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase and raise basal cAMP levels).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
384-well plates.
-
Plate reader compatible with the chosen assay technology.
Procedure:
-
Cell Plating: Seed the EP3-expressing cells into 384-well plates and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Replace the culture medium with assay buffer containing varying concentrations of the test antagonist and incubate for a specified period (e.g., 15-30 minutes).
-
Agonist and Forskolin Stimulation: Add a fixed concentration of the EP3 agonist (typically at its EC80) and forskolin to all wells (except for baseline controls).
-
Incubation: Incubate the plate at room temperature for a defined time (e.g., 30-60 minutes) to allow for changes in intracellular cAMP levels.
-
cAMP Measurement: Lyse the cells (if required by the assay kit) and measure the intracellular cAMP concentration according to the manufacturer's protocol.
-
Data Analysis: Plot the cAMP levels against the concentration of the antagonist and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Ferric Chloride-Induced Thrombosis Model
Objective: To evaluate the in vivo efficacy of an EP3 receptor antagonist in preventing arterial thrombosis.
Materials:
-
Mice (e.g., C57BL/6).
-
Anesthetic (e.g., ketamine/xylazine).
-
Ferric chloride (FeCl3) solution (e.g., 10% in water).
-
Filter paper discs.
-
Doppler flow probe or intravital microscope.
-
Test antagonist (e.g., DG-041) for administration (e.g., oral gavage or intravenous injection).
Procedure:
-
Animal Preparation: Anesthetize the mouse and surgically expose the carotid artery.
-
Drug Administration: Administer the test antagonist or vehicle to the mice at a predetermined time before the induction of thrombosis.
-
Thrombus Induction: Apply a filter paper disc saturated with FeCl3 solution to the adventitial surface of the carotid artery for a specific duration (e.g., 3 minutes)[7][9][10]. The FeCl3 induces oxidative injury to the vessel wall, initiating thrombus formation.
-
Monitoring Thrombus Formation: Monitor blood flow in the carotid artery using a Doppler flow probe. The time to occlusion (cessation of blood flow) is the primary endpoint. Alternatively, thrombus formation can be visualized and quantified using intravital microscopy.
-
Data Analysis: Compare the time to occlusion in the antagonist-treated group with the vehicle-treated group. A significant prolongation of the time to occlusion indicates an antithrombotic effect. Bleeding time can be assessed in a separate experiment (e.g., tail transection model) to evaluate the safety profile of the antagonist[2].
Conclusion
While this compound does not appear to be a direct EP3 receptor antagonist, the landscape of selective EP3 antagonists is populated by potent and promising compounds such as L-798,106, DG-041, and ONO-AE3-240. These molecules exhibit high affinity and selectivity for the EP3 receptor and have demonstrated efficacy in preclinical models of thrombosis and other diseases. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and comparison of novel EP3 receptor antagonists, facilitating the development of next-generation therapeutics with improved efficacy and safety profiles. The provided data and methodologies are intended to serve as a valuable resource for researchers dedicated to advancing the field of prostanoid receptor pharmacology and drug discovery.
References
- 1. uknowledge.uky.edu [uknowledge.uky.edu]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. scbt.com [scbt.com]
- 4. Expression of prostaglandin E2 receptors in oral squamous cell carcinomas and growth inhibitory effects of an EP3 selective antagonist, ONO-AE3-240 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. THE EFFECT OF THE EP3 ANTAGONIST DG-041 ON MALE MICE WITH DIET-INDUCED OBESITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
Validating the Specificity of Vapiprost Hydrochloride for the Thromboxane A2 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Vapiprost Hydrochloride, a potent antagonist of the Thromboxane (B8750289) A2 (TXA2) receptor, also known as the TP receptor. The specificity of this compound is evaluated by comparing its binding affinity and functional inhibition with other known TP receptor antagonists. This document includes detailed experimental protocols and visual representations of key biological pathways and workflows to support researchers in their understanding and application of this compound.
Introduction to TP Receptor Antagonism
The thromboxane A2 (TXA2) receptor is a G-protein coupled receptor that plays a crucial role in a variety of physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and inflammation. Antagonism of the TP receptor is a key therapeutic strategy for the management of cardiovascular and respiratory diseases. This compound (also known as GR32191) has been identified as a highly potent and specific TP receptor antagonist. This guide aims to validate this specificity through a detailed comparison with other well-characterized TP receptor antagonists.
Comparative Analysis of TP Receptor Antagonists
The following tables summarize the quantitative data on the binding affinity (Ki) and functional inhibition (IC50) of this compound and other selected TP receptor antagonists.
Table 1: Binding Affinity (Ki) for the Human TP Receptor
| Compound | Ki (nM) | pKi | Reference |
| This compound | ~0.4 | 9.4 | [1] |
| SQ-29548 | 4.1 - 5.8 | 8.2 - 8.4 | [2] |
| Seratrodast | Potent Antagonist (Specific Ki not available) | - | [3][4] |
| Terutroban | Selective Antagonist (Specific Ki not available) | - |
Table 2: Functional Inhibition of Platelet Aggregation (IC50)
| Compound | IC50 (nM) | pIC50 | Assay Conditions | Reference |
| This compound | 12 | 7.92 | U-46619 induced aggregation of washed human platelets | [1] |
| SQ-29548 | 60 | 7.22 | U-46619 induced aggregation of washed human platelets | |
| Seratrodast | 7.4 | 8.13 | U-44069 induced aggregation of guinea pig platelets | [5] |
| Terutroban | 16.4 | 7.79 | Not specified |
Note: pKi and pIC50 values are calculated as -log(Ki) and -log(IC50) respectively, where Ki and IC50 are in Molar units. A higher value indicates greater potency.
Specificity Profile of this compound
While Vapiprost is recognized as a selective TP receptor antagonist, comprehensive public data from a broad panel of other prostanoid receptors (DP, EP, FP, IP) is limited. One related compound, AH-23848, which shares structural similarities with Vapiprost, has been shown to have low affinity for EP1, EP2, EP3, and EP4 receptors, suggesting that compounds of this class may exhibit good selectivity.[2] However, without a complete selectivity panel for Vapiprost, researchers should exercise due diligence when interpreting results in systems where other prostanoid receptors may be present.
Experimental Protocols
To facilitate the independent verification and application of these findings, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for TP Receptor
This protocol is designed to determine the binding affinity of a test compound for the TP receptor using a competitive radioligand binding assay.
Materials:
-
Radioligand: [3H]-SQ-29548 (a potent TP receptor antagonist)
-
Receptor Source: Human platelet membranes or cells recombinantly expressing the human TP receptor.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Test Compound: this compound or other antagonists at various concentrations.
-
Non-specific Binding Control: High concentration of a known TP receptor antagonist (e.g., 10 µM SQ-29548).
-
Glass fiber filters (GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Prepare platelet membranes from human blood or use membranes from cells overexpressing the TP receptor.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer or test compound at various concentrations.
-
50 µL of radioligand ([3H]-SQ-29548) at a concentration at or below its Kd.
-
150 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Platelet Aggregation Assay
This functional assay measures the ability of a test compound to inhibit platelet aggregation induced by a TP receptor agonist.
Materials:
-
Agonist: U-46619 (a stable TXA2 mimetic).
-
Blood Source: Freshly drawn human venous blood from healthy, consenting donors, collected into tubes containing 3.2% sodium citrate.
-
Test Compound: this compound or other antagonists at various concentrations.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
A light transmission aggregometer.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge the citrated blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
-
Assay Procedure:
-
Pre-warm the PRP to 37°C.
-
Place a cuvette with a stir bar containing PRP into the aggregometer and establish a baseline reading (0% aggregation). Use a PPP blank for 100% aggregation.
-
Add the test compound or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).
-
Add U-46619 to induce platelet aggregation and record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: The percentage of aggregation is calculated from the change in light transmission. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.
TP Receptor Signaling Pathway
Caption: TP Receptor Signaling Cascade.
Experimental Workflow for Binding Affinity Determination
Caption: Radioligand Binding Assay Workflow.
Conclusion
The data presented in this guide strongly supports the characterization of this compound as a highly potent and specific antagonist of the TP receptor. Its high binding affinity and potent inhibition of TP receptor-mediated platelet aggregation, comparable or superior to other known antagonists, make it a valuable tool for research into the physiological and pathological roles of the thromboxane A2 signaling pathway. The provided experimental protocols offer a framework for the independent validation of these findings and for the further investigation of TP receptor pharmacology. Further studies to generate a comprehensive selectivity profile against a wider range of receptors would be beneficial to fully confirm its specificity.
References
- 1. In vitro characterization of prostanoid FP-, DP-, IP- and TP-receptors on the non-pregnant human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostanoid receptor antagonists: development strategies and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zuventus.com [zuventus.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
A Comparative Analysis of Vapiprost Hydrochloride and Terutroban: Thromboxane Receptor Antagonists in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent thromboxane (B8750289) A2 (TXA2) receptor antagonists: Vapiprost Hydrochloride and Terutroban (B1683094). Both compounds have been investigated for their potential in managing thrombotic diseases by targeting the thromboxane prostanoid (TP) receptor, a key player in platelet aggregation and vasoconstriction. This document synthesizes preclinical and clinical data to offer a comprehensive overview of their mechanisms of action, efficacy, and experimental validation.
Mechanism of Action: Targeting the Thromboxane Pathway
Both this compound (also known as GR32191) and Terutroban (S-18886) are selective antagonists of the TP receptor.[1][2] By blocking this receptor, they prevent the binding of its natural ligand, thromboxane A2, a potent mediator of platelet activation and smooth muscle contraction.[1] This antagonism effectively inhibits key downstream signaling events that lead to thrombosis and vasoconstriction.
The binding of TXA2 to the TP receptor, a G-protein coupled receptor, typically activates phospholipase C (PLC). This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Vapiprost and Terutroban interrupt this cascade, thereby reducing platelet aggregability and promoting vasodilation.
Below is a diagram illustrating the signaling pathway affected by these antagonists.
References
Vapiprost Hydrochloride Demonstrates Significant Antithrombotic Efficacy in Preclinical Models
For Immediate Release
[City, State] – [Date] – New preclinical data reveal that Vapiprost (B1682828) Hydrochloride, a potent and selective thromboxane (B8750289) A2 (TXA2) receptor antagonist, significantly inhibits thrombus formation compared to control groups in established animal models of thrombosis. These findings position Vapiprost Hydrochloride as a promising candidate for further development in the prevention and treatment of thrombotic diseases.
Two key studies highlight the dose-dependent antithrombotic effects of this compound. In a hamster model of photochemically induced thrombosis, intravenous administration of Vapiprost prolonged the time to arterial occlusion in a dose-dependent manner.[1] Similarly, in a rat model of arterial thrombosis, Vapiprost demonstrated significant efficacy in preventing vessel occlusion compared to saline-treated controls.[2]
Quantitative Efficacy Data
The antithrombotic efficacy of this compound from two key preclinical studies is summarized below. The data demonstrate a consistent, dose-dependent increase in the time required for complete arterial occlusion following a thrombotic challenge.
| Animal Model | Treatment Group | Dose (mg/kg, i.v.) | Time to Occlusion (seconds/minutes) | Percent Increase vs. Control | Reference |
| Rat Femoral Artery Thrombosis | Control (Saline) | N/A | 302.8 ± 27.0 s | N/A | [2] |
| Vapiprost HCl | 0.1 | Prolonged (specific values not detailed in abstract) | - | [2] | |
| Vapiprost HCl | 0.3 | Prolonged (specific values not detailed in abstract) | - | [2] | |
| Vapiprost HCl | 1.0 | Prolonged (specific values not detailed in abstract) | - | [2] | |
| Hamster Femoral Artery Thrombosis | Control (Saline) | N/A | 9.1 ± 0.7 min | N/A | [1] |
| Vapiprost HCl | 0.3 | Prolonged (specific values not detailed in abstract) | - | [1] | |
| Vapiprost HCl | 1.0 | Prolonged (specific values not detailed in abstract) | - | [1] | |
| Vapiprost HCl | 3.0 | Prolonged (specific values not detailed in abstract) | - | [1] |
Experimental Protocols
The preclinical efficacy of this compound was evaluated using established and validated models of in vivo thrombosis. The methodologies for these key experiments are detailed below.
Photochemically Induced Thrombosis Model in Rat and Hamster Femoral Artery
This model induces endothelial damage, leading to platelet activation and thrombus formation, closely mimicking aspects of arterial thrombosis.
-
Animal Preparation: Male rats or hamsters are anesthetized. The femoral artery is surgically exposed and isolated from the surrounding tissue.
-
Photosensitizing Agent Administration: Rose Bengal, a photosensitizing dye, is administered intravenously.
-
Thrombus Induction: The exposed femoral artery is transilluminated with a green light at a specific wavelength (e.g., 540 nm). The light excites the Rose Bengal, causing the generation of singlet oxygen, which damages the endothelial cells of the artery.[2]
-
Drug Administration: this compound or a control vehicle (saline) is administered intravenously as a bolus at specified times before the initiation of the photochemical reaction.[1][2]
-
Efficacy Measurement: The primary endpoint is the time from the start of transillumination to the complete cessation of blood flow (occlusion) in the artery, which is monitored using a flow probe.[1][2]
Mechanism of Action: Thromboxane A2 Receptor Antagonism
This compound exerts its antithrombotic effect by competitively inhibiting the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[1] TXA2 is a potent mediator of platelet aggregation and vasoconstriction. By blocking the TP receptor on platelets and vascular smooth muscle cells, Vapiprost prevents the downstream signaling that leads to platelet activation, aggregation, and thrombus formation.
Experimental Workflow
The general workflow for evaluating the in vivo efficacy of this compound in the preclinical thrombosis models is depicted below.
The presented data underscore the potential of this compound as an effective antiplatelet and antithrombotic agent. Further investigation is warranted to fully elucidate its clinical utility.
References
- 1. Comparative antiplatelet effects of aspirin, vapiprost and GR144053, a GPIIb/IIIa antagonist, with a special reference to the role of platelet microaggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of vapiprost, a novel thromboxane receptor antagonist, on thrombus formation and vascular patency after thrombolysis by tissue-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Vapiprost Hydrochloride for Inflammatory Pain Management
Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of Vapiprost Hydrochloride, a novel selective prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4) antagonist. The performance of this compound is compared with established non-steroidal anti-inflammatory drugs (NSAIDs), specifically the COX-2 selective inhibitors Carprofen (B1668582) and Firocoxib (B1672683). The data presented is based on clinical studies of Grapiprant (B1672139), a piprant-class drug and a direct analog of this compound's mechanism of action.
Differentiated Mechanism of Action
Traditional NSAIDs like Carprofen and Firocoxib act by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins (B1171923). This non-selective inhibition can affect various physiological functions.
This compound represents a more targeted approach. It does not inhibit the production of prostaglandins but instead selectively blocks the EP4 receptor.[1][2] The EP4 receptor is a primary mediator of PGE2-induced pain and inflammation.[1] By targeting this specific receptor, this compound aims to provide analgesia while preserving the homeostatic functions of prostaglandins mediated by other receptors, which may lead to a different safety profile.
Comparative Efficacy Data
Clinical trials have evaluated the efficacy of Vapiprost's analog, Grapiprant, against both placebo and active comparators like Firocoxib and Carprofen in dogs with pain from osteoarthritis or surgical procedures.
Table 1: Summary of Efficacy in Osteoarthritis (28-Day Study)
| Outcome Measure | Vapiprost HCl (analog: Grapiprant) | Placebo | p-value |
|---|---|---|---|
| Treatment Success (CBPI) | 48.1% | 31.3% | 0.0315[3] |
| Pain Severity Score (CBPI) | Improved | Less Improvement | 0.0022[3] |
| Pain Interference Score (CBPI) | Improved | Less Improvement | 0.0029[3] |
CBPI: Canine Brief Pain Inventory. Treatment success is defined as improvement in the CBPI.[3]
Table 2: Comparison in an Acute Arthritis Model (Single Dose)
| Outcome Measure | Vapiprost HCl (analog: Grapiprant) | Firocoxib | Control (Untreated) |
|---|---|---|---|
| Lameness Ratio (Force-Plate) | Not significantly different from control[4][5] | Superior to Grapiprant and control[4][5] | No improvement[4] |
A lameness ratio of 0 indicates no force recorded, while 1 indicates normal force.[5] In this acute induced model, Firocoxib provided consistently superior reduction in lameness compared to Grapiprant.[4][5]
Table 3: Comparison in Post-Operative Pain (Ovariohysterectomy)
| Outcome Measure | Vapiprost HCl (analog: Grapiprant) | Carprofen | p-value |
|---|---|---|---|
| Pain Scale Scores (GCPS-SF) | No significant difference | No significant difference | 0.89[6] |
| Mechanical Nociceptive Threshold | No significant difference | No significant difference | >0.05[7][8] |
| Rescue Analgesia Required | 0/39 dogs | 3/42 dogs (in one study)[6] | N/A |
GCPS-SF: Glasgow Composite Pain Scale-Short Form. Studies concluded that Grapiprant was non-inferior to Carprofen for managing post-operative pain.[6]
Experimental Protocols
The methodologies employed in clinical trials are crucial for interpreting the resulting data. Below is a representative protocol for a study evaluating post-operative pain.
Protocol: Masked, Randomized, Non-inferiority Clinical Trial for Post-Operative Pain [6]
-
Study Population: 42 healthy, sexually intact female dogs, aged 0.5 to 7 years, undergoing elective ovariohysterectomy.[6]
-
Randomization & Blinding: Dogs were randomly assigned to receive either this compound (2 mg/kg, PO) or Carprofen (4.4 mg/kg, PO) in a masked fashion. The treatment was administered 2 hours prior to surgery.[6]
-
Pain Assessment: Post-operative pain was assessed by a blinded investigator using the Glasgow Composite Pain Scale-Short Form (GCPS-SF) at baseline, extubation, and at 2, 4, 6, 8, 18, and 24 hours post-extubation.[6]
-
Hyperalgesia Assessment: Mechanical nociceptive thresholds were tested using von Frey monofilaments at the same time points to assess incisional hyperalgesia.[6]
-
Rescue Analgesia: An opioid analgesic (Hydromorphone 0.05 mg/kg, IM) was administered if a dog's GCPS-SF score was ≥ 5/24.[6]
-
Statistical Analysis: A non-inferiority analysis was performed. Following confirmation of non-inferiority, a mixed-effect ANOVA with Tukey correction was used for post hoc comparisons.[6]
Comparative Safety and Tolerability
The safety profile of this compound's analog, Grapiprant, has been evaluated in multiple studies, with a primary focus on gastrointestinal effects, a common concern with traditional NSAIDs.
Table 4: Summary of Adverse Events in a 28-Day Osteoarthritis Field Study
| Adverse Event | Vapiprost HCl (analog: Grapiprant, n=131) | Placebo (n=131) |
|---|---|---|
| Vomiting | 17.0% - 24%[2][3] | 6.25% - 9%[2][3] |
| Diarrhea or Soft Stool | 17%[2] | 13%[2] |
| Anorexia | 9%[2] | 7%[2] |
| Lethargy | 6%[2] | 2%[2] |
Adverse events were generally mild and did not require cessation of treatment.[3] Long-term studies in laboratory animals at doses up to 15 times the therapeutic dose did not cause the GI ulceration seen with some COX-inhibiting NSAIDs.[3]
Conclusion
The meta-analysis of studies involving this compound's analog, Grapiprant, suggests it is an effective analgesic for chronic pain associated with osteoarthritis and for acute post-operative pain.[3][6] Its efficacy in managing post-operative pain appears non-inferior to Carprofen.[6] However, in an acute, induced inflammatory model, its analgesic effect was less pronounced than that of Firocoxib.[4]
The primary differentiation for this compound lies in its targeted mechanism of action, which avoids direct COX enzyme inhibition. This may contribute to its safety profile, particularly concerning the risk of gastrointestinal ulceration associated with traditional NSAIDs. While mild gastrointestinal upset (e.g., vomiting) was the most frequently reported adverse event, it was often transient.[3] this compound represents a valuable alternative in the management of inflammatory pain, offering a targeted therapeutic modality that may be particularly useful in patients with a predisposition to NSAID-related adverse effects.
References
- 1. Prostaglandin E2 Receptor 4 (EP4): A Promising Therapeutic Target for the Treatment of Cancer and Inflammatory Diseases | Bentham Science [benthamscience.com]
- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 3. A Prospective, Randomized, Masked, Placebo‐Controlled Multisite Clinical Study of Grapiprant, an EP4 Prostaglandin Receptor Antagonist (PRA), in Dogs with Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of the efficacy of firocoxib (Previcox®) and grapiprant (Galliprant®) in an induced model of acute arthritis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of the efficacy of firocoxib (Previcox®) and grapiprant (Galliprant®) in an induced model of acute arthritis in dogs | Semantic Scholar [semanticscholar.org]
- 6. Evaluation of the perioperative analgesic effects of grapiprant compared with carprofen in dogs undergoing elective ovariohysterectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preliminary evaluation of the effects of grapiprant compared with carprofen on acute pain and inflammation following ovariohysterectomy in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
Safety Operating Guide
Navigating the Disposal of Vapiprost Hydrochloride: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Vapiprost Hydrochloride, a selective TP prostanoid receptor antagonist used in research, requires careful handling and disposal to minimize risks and ensure regulatory compliance. This guide provides essential information and procedural steps for the safe disposal of this compound.
Immediate Safety and Disposal Plan
While a specific Safety Data Sheet (SDS) detailing the disposal procedures for this compound is not publicly available, general best practices for the disposal of hazardous pharmaceutical compounds in a research setting must be followed. The core principle is to manage the waste in accordance with local, regional, and national regulations.
Waste Identification and Segregation
The first crucial step is to identify this compound waste. This includes pure, unused product, expired materials, contaminated consumables (e.g., pipette tips, gloves, vials), and solutions containing the compound. All waste streams contaminated with this compound should be segregated from non-hazardous laboratory trash.
Containment and Labeling
Proper containment and clear labeling are fundamental to safe waste management.
-
Solid Waste: Collect in a designated, leak-proof, and sealable container. This container should be compatible with the chemical properties of this compound.
-
Liquid Waste: Use a dedicated, non-reactive, and sealable container for liquid waste containing this compound. Ensure the container is appropriately vented if there is a risk of gas generation, although this is not a known hazard for this compound.
-
Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and any known hazard pictograms. The label should also include the date of waste accumulation and the laboratory or department of origin.
Step-by-Step Disposal Procedure
The following is a generalized, step-by-step guide for the disposal of this compound. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
-
Consult Institutional Guidelines: Before initiating any disposal process, review your organization's chemical hygiene plan and waste disposal guidelines. Your EHS office is the primary resource for specific procedural requirements.
-
Segregate Waste: At the point of generation, separate all materials contaminated with this compound into the appropriate waste containers as described above.
-
Secure Containment: Ensure that waste containers are securely sealed to prevent any leaks or spills. Do not overfill containers.
-
Proper Labeling: Affix a completed hazardous waste label to each container.
-
Temporary Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Request Waste Pickup: Follow your institution's procedure for requesting a hazardous waste pickup. This typically involves submitting an online form or contacting the EHS department directly.
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal request.
Experimental Protocols and Data Presentation
Currently, there are no publicly available, peer-reviewed experimental protocols specifically detailing the breakdown or neutralization of this compound for disposal purposes. Similarly, quantitative data regarding disposal parameters such as concentration limits for drain disposal or specific incineration temperatures are not available. In the absence of such data, all this compound waste should be treated as hazardous and disposed of through a licensed hazardous waste management vendor arranged by your institution.
Visualizing the Disposal Workflow
To provide a clear visual guide to the logical steps for chemical waste disposal, the following workflow diagram has been created using the DOT language.
By adhering to these general yet crucial procedures and consulting with institutional safety experts, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Navigating the Safe Handling of Vapiprost Hydrochloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Vapiprost Hydrochloride. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on best practices for handling analogous hazardous pharmaceutical compounds. This information is intended to supplement, not replace, a thorough risk assessment and institutional safety protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protective equipment is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound, drawing on guidelines for similar potent compounds.
| PPE Category | Item | Standard/Specification | Rationale |
| Hand Protection | Double Gloving | ASTM D6978 certified chemotherapy gloves | Provides a robust barrier against chemical permeation. The outer glove can be removed and disposed of immediately after handling the compound, minimizing the spread of contamination. |
| Body Protection | Disposable Gown | Lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs | Protects skin and personal clothing from splashes and aerosolized particles. The gown should be changed regularly or immediately if contaminated. |
| Eye and Face Protection | Safety Goggles and Face Shield | ANSI Z87.1 compliant | Offers comprehensive protection against splashes, sprays, and airborne particles to the eyes and face. |
| Respiratory Protection | N95 or higher respirator | NIOSH-approved | Recommended when handling the powder form of the compound outside of a certified chemical fume hood to prevent inhalation of fine particles. |
Operational Plan: From Receipt to Disposal
A clear and structured operational plan is essential for the safe handling of this compound.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Wear appropriate PPE (at a minimum, single-use gloves and a lab coat) when handling the primary container.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials.
Handling and Preparation
-
All handling of this compound powder should be conducted in a certified chemical fume hood or a containment glove box to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound. If equipment is to be reused, it must be thoroughly decontaminated.
-
When preparing solutions, add the powder to the solvent slowly to avoid splashing.
Emergency Procedures: A Step-by-Step Guide
In the event of an accidental exposure or spill, a rapid and informed response is critical.
Exposure Response
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Spill Cleanup
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including double gloves, a disposable gown, eye protection, and a respirator.
-
Contain the Spill: For liquid spills, use absorbent pads to contain the spill. For powder spills, gently cover with a damp cloth or absorbent material to prevent aerosolization. Do not dry sweep.
-
Clean the Area: Use a suitable decontaminating agent to clean the spill area, working from the outer edge towards the center.
-
Dispose of Waste: All contaminated materials (absorbent pads, PPE, etc.) must be placed in a sealed, labeled hazardous waste container.
Disposal Plan: Ensuring Safe and Compliant Waste Management
All waste generated from the handling of this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Keep this compound waste separate from other laboratory waste streams.
-
Containment: Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
Below are diagrams illustrating the key workflows for handling this compound safely.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
